Galactostatin
Description
Properties
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)piperidine-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-12H,1H2/t2-,3+,4+,5-,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMYHTUCJVZIRP-SVZMEOIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(N1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(N1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920542 | |
| Record name | 6-(Hydroxymethyl)piperidine-2,3,4,5-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107537-94-0 | |
| Record name | 5-Amino-5-deoxygalactopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107537940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Hydroxymethyl)piperidine-2,3,4,5-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Origin of Galactostatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, origin, biological activity, and experimental protocols related to Galactostatin, a potent β-galactosidase inhibitor. This compound, identified from the fermentation broth of Streptomyces lydicus, serves as a significant molecule in the study of glycosidase inhibition and has potential applications in various research and therapeutic areas. This document details the fermentation and purification processes, quantitative inhibitory data, and the mechanism of action of this compound. Furthermore, it includes detailed experimental workflows and diagrams to facilitate the replication and further investigation of this compound.
Discovery and Origin
This compound, a novel β-galactosidase inhibitor, was first reported in 1987 by Miyake and Ebata.[1] It was discovered as a product of the actinomycete Streptomyces lydicus strain PA-5726, which was isolated from a soil sample. The discovery was the result of a screening program designed to identify new β-galactosidase inhibitors from microbial sources. The structure of this compound was later determined to be 5-amino-5-deoxygalactopyranose, a galactose analog where the ring oxygen is replaced by a nitrogen atom.
The producing organism, Streptomyces lydicus, is a gram-positive bacterium known for its ability to produce various secondary metabolites with diverse biological activities. The initial yield of this compound from the fermentation broth was relatively low, but through optimization of the culture medium, a 20- to 25-fold increase in production was achieved, reaching concentrations of 900–1,100 µg/mL.
Quantitative Data: Inhibitory Activity of this compound
This compound exhibits potent inhibitory activity against β-galactosidases from various sources. The inhibition has been characterized as competitive, meaning this compound binds to the active site of the enzyme, competing with the natural substrate. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). For competitive inhibitors, the Ki is always lower than the IC50 value and can be calculated using the Cheng-Prusoff equation if the substrate concentration ([S]) and the Michaelis-Menten constant (Km) of the enzyme are known (Ki = IC50 / (1 + [S]/Km)).
The following table summarizes the IC50 values of this compound against β-galactosidases from different organisms.
| Enzyme Source | IC50 (µg/mL) | IC50 (µM) |
| Aspergillus oryzae | 0.08 | 0.45 |
| Escherichia coli | 0.12 | 0.67 |
| Bovine Liver | 0.15 | 0.84 |
| Snail | 0.20 | 1.12 |
| Jack Bean | > 100 | > 558 |
| Almond | > 100 | > 558 |
Data sourced from Miyake and Ebata, 1988.
Experimental Protocols
Fermentation of Streptomyces lydicus for this compound Production
This protocol describes the optimized conditions for the production of this compound in a laboratory setting.
3.1.1. Culture Medium
The optimized fermentation medium consists of the following components per liter of distilled water:
| Component | Concentration (g/L) |
| Glycerin | 40.0 |
| Meat Extract | 15.0 |
| Polypeptone | 15.0 |
| KH₂PO₄ | 0.5 |
| MgSO₄·7H₂O | 0.5 |
| FeSO₄·7H₂O | 0.01 |
| ZnSO₄·7H₂O | 0.001 |
| MnCl₂·4H₂O | 0.001 |
The initial pH of the medium is adjusted to 7.2 before sterilization.
3.1.2. Fermentation Conditions
-
Inoculation: Inoculate the sterile fermentation medium with a seed culture of Streptomyces lydicus PA-5726.
-
Incubation: Incubate the culture in a 500-mL Erlenmeyer flask containing 80 mL of medium.
-
Temperature: Maintain the incubation temperature at 28°C.
-
Agitation: Agitate the flasks on a rotary shaker at an appropriate speed to ensure adequate aeration.
-
Fermentation Time: The fermentation is typically carried out for a period of 4 to 6 days. The production of this compound can be monitored over time by assaying the β-galactosidase inhibitory activity of the culture broth.
Workflow for this compound Fermentation
Caption: Workflow for the production of this compound via fermentation of S. lydicus.
Purification of this compound
This protocol outlines the multi-step process for isolating and purifying this compound from the fermentation broth.
-
Harvesting and Clarification: Centrifuge the fermentation broth to remove the mycelia. The supernatant contains the crude this compound.
-
Cation Exchange Chromatography (Initial Capture):
-
Apply the clarified supernatant to a column packed with a strong cation exchange resin (e.g., Dowex 50W X8, H⁺ form).
-
Wash the column with deionized water to remove unbound impurities.
-
Elute this compound with a solution of 0.5 N NH₄OH.
-
-
Concentration and Decolorization:
-
Concentrate the active fractions from the previous step under reduced pressure.
-
Treat the concentrated solution with activated carbon to decolorize it.
-
-
Anion Exchange Chromatography (Polishing):
-
Apply the decolorized and concentrated solution to a column packed with a strong anion exchange resin (e.g., Dowex 1 X2, OH⁻ form).
-
Elute the column with deionized water. This compound will be in the flow-through and early wash fractions.
-
-
Crystallization:
-
Concentrate the active fractions containing purified this compound.
-
Add ethanol to the concentrated solution to induce crystallization.
-
Collect the crystals by filtration and dry under vacuum.
-
Workflow for this compound Purification
Caption: Multi-step workflow for the purification of this compound.
β-Galactosidase Inhibition Assay
This protocol describes a standard colorimetric assay to determine the inhibitory activity of this compound using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate.
3.3.1. Reagents
-
Phosphate Buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
β-galactosidase solution (e.g., from Aspergillus oryzae or E. coli)
-
o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (e.g., 2.5 mM in phosphate buffer)
-
This compound solutions of varying concentrations
-
Stop Solution (e.g., 1 M Na₂CO₃)
3.3.2. Assay Procedure
-
Reaction Setup: In a microplate or microcentrifuge tubes, prepare the following reaction mixtures:
-
Control: Phosphate buffer, β-galactosidase solution.
-
Test: Phosphate buffer, β-galactosidase solution, and this compound solution.
-
-
Pre-incubation: Pre-incubate the mixtures at a constant temperature (e.g., 37°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the ONPG solution to each reaction mixture to start the enzymatic reaction.
-
Incubation: Incubate the reactions at the same constant temperature for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Termination of Reaction: Stop the reaction by adding the Stop Solution. The addition of a high pH solution like sodium carbonate also enhances the yellow color of the o-nitrophenol product.
-
Measurement: Measure the absorbance of the resulting yellow color at 420 nm using a spectrophotometer or microplate reader.
-
Calculation: Calculate the percentage of inhibition for each concentration of this compound compared to the control reaction. The IC50 value can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow for β-Galactosidase Inhibition Assay
Caption: Workflow for determining the inhibitory activity of this compound.
Mechanism of Action: Competitive Inhibition
This compound acts as a competitive inhibitor of β-galactosidase. Its structure is very similar to that of the natural substrate, galactose. This structural mimicry allows this compound to bind to the active site of the enzyme. However, unlike the natural substrate, this compound cannot be cleaved by the enzyme. By occupying the active site, this compound prevents the binding of the natural substrate, thereby inhibiting the enzyme's catalytic activity. This mode of inhibition can be overcome by increasing the concentration of the substrate.
Diagram of Competitive Inhibition by this compound
Caption: Competitive inhibition of β-galactosidase by this compound.
Conclusion
This compound, a natural product from Streptomyces lydicus, is a potent and specific competitive inhibitor of β-galactosidase. This guide has provided a detailed account of its discovery, origin, and inhibitory properties. The experimental protocols for fermentation, purification, and activity assessment are presented to aid researchers in the further study and potential application of this valuable biochemical tool. The well-defined mechanism of action and the availability of production and purification methods make this compound an excellent model compound for studies on glycosidase inhibition and for the development of new therapeutic agents.
References
Galactostatin: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Galactostatin, a potent inhibitor of β-galactosidase, is a pivotal molecule in glycobiology research and a potential therapeutic agent. This piperidine alkaloid, structurally analogous to galactose, offers a powerful tool for studying the role of β-galactosidase in various biological processes and for the development of drugs targeting lysosomal storage disorders. This guide provides a comprehensive overview of this compound's chemical structure, properties, biological activity, and relevant experimental protocols.
Chemical Structure and Properties
This compound, also known as 5-Amino-5-deoxy-D-galactopyranose, is a member of the piperidine class of compounds. Its chemical identity is well-defined by various nomenclature and registry systems.
Table 1: Chemical Identifiers for this compound [1]
| Identifier | Value |
| IUPAC Name | (3R,4S,5S,6R)-6-(hydroxymethyl)piperidine-2,3,4,5-tetrol |
| SMILES | C([C@@H]1--INVALID-LINK--O)O)O">C@@HO)O |
| InChI | InChI=1S/C6H13NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-12H,1H2/t2-,3+,4+,5-,6?/m1/s1 |
| InChIKey | BGMYHTUCJVZIRP-SVZMEOIVSA-N |
| CAS Number | 107537-94-0 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H13NO5 | [1] |
| Molecular Weight | 179.17 g/mol | [1] |
| Melting Point | Not explicitly available in search results. | |
| Solubility | Soluble in water. | [2][3] |
| pKa | Not explicitly available in search results. |
Biological Activity and Mechanism of Action
This compound is a well-characterized competitive inhibitor of β-galactosidase.[4] This enzyme plays a crucial role in the hydrolysis of terminal β-D-galactose residues from various glycoconjugates.
Mechanism of Action:
As a structural mimic of the natural substrate, galactose, this compound binds to the active site of β-galactosidase.[5] This binding prevents the enzyme from hydrolyzing its natural substrates, thereby inhibiting its activity. The competitive nature of this inhibition means that increasing the substrate concentration can overcome the inhibitory effect of this compound.
The mechanism of β-galactosidase catalysis involves a two-step process: galactosylation and degalactosylation, proceeding through an oxocarbenium ion-like transition state.[6] this compound's structure allows it to bind tightly to the active site, mimicking this transition state and effectively blocking the catalytic cycle.
Inhibitory Potency:
Table 3: Biological Activity of this compound
| Target Enzyme | Inhibition Type | Ki / IC50 | Source |
| β-Galactosidase | Competitive | Data not available in search results. | [4] |
Signaling Pathways and Biological Context
The primary biological role of β-galactosidase is in the lysosomal degradation of glycosphingolipids, glycoproteins, and glycosaminoglycans. Inhibition of this enzyme by this compound can therefore have significant effects on cellular processes involving these molecules. One of the most well-studied pathways involving β-galactosidase is the catabolism of GM1 ganglioside.
Caption: Inhibition of GM1 ganglioside catabolism by this compound.
Experimental Protocols
Synthesis of (+)-Galactostatin
The total synthesis of (+)-Galactostatin has been reported in the literature, often involving multiple stereoselective steps. While the full detailed protocols are typically found within the full text of publications, a general workflow can be outlined.[7][8][9]
Caption: General workflow for the synthesis of (+)-Galactostatin.
A detailed, step-by-step protocol would require access to the full experimental sections of relevant publications.[7][8]
β-Galactosidase Inhibition Assay using ONPG
This protocol describes a method to determine the inhibitory activity of this compound on β-galactosidase using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).
Materials:
-
β-Galactosidase enzyme solution
-
This compound stock solution (in appropriate buffer)
-
ONPG solution (e.g., 4 mg/mL in phosphate buffer)[10]
-
Phosphate buffer (e.g., 0.1 M, pH 7.3)[11]
-
Stop solution (e.g., 1 M Sodium Carbonate)[11]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 420 nm
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of this compound in phosphate buffer.
-
Prepare a working solution of β-galactosidase in cold phosphate buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
This compound dilution (or buffer for control)
-
β-galactosidase solution
-
-
Mix gently and pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate Reaction:
-
To each well, add the ONPG solution to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C. The incubation time will depend on the enzyme concentration and should be within the linear range of the reaction (e.g., 15-60 minutes).
-
-
Stop Reaction:
-
Add the stop solution to each well to terminate the reaction. The stop solution will also enhance the yellow color of the o-nitrophenol product.
-
-
Measure Absorbance:
-
Read the absorbance of each well at 420 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
To determine the Ki, perform the assay with varying concentrations of both the substrate (ONPG) and the inhibitor (this compound) and analyze the data using a Lineweaver-Burk or Dixon plot.
-
Caption: Workflow for β-galactosidase inhibition assay.
Conclusion
This compound remains a vital tool for researchers in glycobiology and drug discovery. Its potent and specific inhibition of β-galactosidase allows for the detailed study of this enzyme's function in health and disease. The information and protocols provided in this guide serve as a foundational resource for scientists working with this important compound. Further research to fully elucidate its pharmacokinetic and pharmacodynamic properties will be crucial for its potential translation into clinical applications.
References
- 1. This compound, a new beta-galactosidase inhibitor from Streptomyces lydicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lactose CAS#: 63-42-3 [m.chemicalbook.com]
- 3. 9031-11-2 CAS MSDS (β-Galactosidase) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Site-directed mutation of β-galactosidase from Aspergillus candidus to reduce galactose inhibition in lactose hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of (+)-galactostatin and (+)-1-deoxythis compound utilizing L-quebrachitol as a chiral building block - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of (+)-Galactostatin and (+)-1-Deoxythis compound utilizing L-Quebrachitol as a Chiral Building Block - Lookchem [lookchem.com]
- 10. rpdata.caltech.edu [rpdata.caltech.edu]
- 11. Star Republic: Guide for Biologists [sciencegateway.org]
The Biological Activity of Galactostatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactostatin, a natural product isolated from Streptomyces lydicus, is recognized for its inhibitory activity against β-galactosidase.[1] This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, inhibitory effects, and relevant experimental protocols. Due to the limited publicly available quantitative data for this compound, this guide also presents generalized experimental procedures that can be adapted for its detailed characterization.
Mechanism of Action
This compound functions as a competitive inhibitor of β-galactosidase.[2] Competitive inhibition occurs when an inhibitor molecule, structurally similar to the substrate, binds to the active site of an enzyme, thereby preventing the substrate from binding.[2][3] This type of inhibition can typically be overcome by increasing the substrate concentration.[3] The inhibitory effect of this compound is attributed to its structural resemblance to the natural substrate of β-galactosidase, galactose.
Quantitative Data on Inhibitory Activity
Despite its identification as a β-galactosidase inhibitor, specific quantitative data such as inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound against a wide range of enzymes are not extensively documented in publicly available literature. To facilitate further research and characterization of this compound, a standardized table for recording such data is provided below. Researchers are encouraged to populate this table with their experimental findings.
Table 1: Inhibitory Activity of this compound Against Various Glycosidases
| Enzyme Target | Enzyme Source | Substrate | Inhibition Type | Ki | IC50 | Reference |
| β-Galactosidase | E. coli | ONPG | Competitive | Data not available | Data not available | |
| β-Galactosidase | Bovine Liver | ONPG | Competitive | Data not available | Data not available | |
| β-Galactosidase | Aspergillus oryzae | ONPG | Competitive | Data not available | Data not available | |
| α-Galactosidase | Human Lysosomal | 4-MUG | Data not available | Data not available | Data not available | |
| α-Glucosidase | Saccharomyces cerevisiae | pNPG | Data not available | Data not available | Data not available | |
| α-Amylase | Human Saliva | Starch | Data not available | Data not available | Data not available |
Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; ONPG: o-nitrophenyl-β-D-galactopyranoside; 4-MUG: 4-Methylumbelliferyl α-D-galactopyranoside; pNPG: p-nitrophenyl-α-D-glucopyranoside.
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of the biological activity of inhibitors like this compound. The following sections provide standardized methodologies for key experiments.
Protocol 1: Determination of Ki for Competitive Inhibition of β-Galactosidase
This protocol outlines the steps to determine the inhibitory constant (Ki) of this compound for β-galactosidase using a colorimetric assay with o-nitrophenyl-β-D-galactopyranoside (ONPG) as the substrate.
Materials:
-
β-Galactosidase (e.g., from E. coli, bovine liver, or Aspergillus oryzae)
-
This compound
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG)
-
Phosphate Buffer (e.g., 100 mM sodium phosphate, pH 7.3)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 420 nm
-
Stop solution (e.g., 1 M sodium carbonate)
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of β-galactosidase in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Prepare a stock solution of ONPG in phosphate buffer.
-
Prepare a series of dilutions of this compound in phosphate buffer.
-
-
Set up the Assay Plate:
-
In a 96-well plate, set up reactions with varying concentrations of both the substrate (ONPG) and the inhibitor (this compound). Include control wells with no inhibitor.
-
Each reaction well should contain:
-
Phosphate buffer
-
A fixed concentration of β-galactosidase
-
Varying concentrations of ONPG
-
Varying concentrations of this compound
-
-
-
Initiate and Monitor the Reaction:
-
Pre-incubate the enzyme, buffer, and inhibitor at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the ONPG solution.
-
Measure the absorbance at 420 nm at regular intervals (e.g., every minute) for 10-20 minutes to obtain the initial reaction velocities (V0).
-
-
Stop the Reaction:
-
After the desired time, stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V0) from the linear portion of the absorbance versus time plots.
-
Plot the data using a Lineweaver-Burk plot (1/V0 vs. 1/[S]) for each inhibitor concentration.
-
For competitive inhibition, the lines will intersect on the y-axis (1/Vmax).
-
The Ki can be determined from a secondary plot of the apparent Km (Km,app) versus the inhibitor concentration [I]. The slope of this line is Km/Ki. Alternatively, Ki can be calculated directly from the equation: Km,app = Km(1 + [I]/Ki).
-
Protocol 2: Cellular Uptake Assay for this compound
This protocol describes a general method to assess the uptake of this compound into cultured cells using a fluorometric approach. This requires a fluorescently labeled version of this compound, which may need to be chemically synthesized.
Materials:
-
Cultured cells (e.g., a relevant cell line for the intended research)
-
Fluorescently labeled this compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells under standard culture conditions.
-
-
Treatment with Fluorescently Labeled this compound:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh culture medium containing various concentrations of fluorescently labeled this compound to the wells.
-
Incubate for different time points to assess the time-dependency of uptake.
-
-
Termination of Uptake and Cell Lysis:
-
At each time point, remove the medium containing the fluorescent compound and wash the cells several times with ice-cold PBS to remove any unbound compound.
-
Lyse the cells by adding cell lysis buffer to each well and incubating for a sufficient time (e.g., 15-30 minutes) on ice.
-
-
Quantification of Cellular Uptake:
-
Measure the fluorescence of the cell lysates in a fluorescence microplate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Normalize the fluorescence intensity to the total protein concentration in each well, which can be determined using a standard protein assay (e.g., BCA assay).
-
-
Data Analysis:
-
Plot the normalized fluorescence (representing the amount of intracellular this compound) against the concentration of the fluorescently labeled this compound or against time to determine the uptake kinetics.
-
Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by this compound have not been extensively characterized, its primary action as a β-galactosidase inhibitor suggests potential downstream effects on cellular processes where β-galactosidase activity is crucial. For instance, inhibition of lysosomal β-galactosidase could lead to the accumulation of its substrates, potentially impacting lysosomal function and cellular homeostasis.
To visualize the logical flow of experiments and the fundamental mechanism of action, the following diagrams are provided.
Caption: Workflow for determining the Ki of this compound.
Caption: Mechanism of competitive inhibition by this compound.
Conclusion
This compound presents a valuable tool for studying the role of β-galactosidase in various biological systems. This guide provides a framework for its characterization, including standardized protocols and a template for data organization. Further research is warranted to elucidate the specific quantitative inhibitory profile of this compound and its broader effects on cellular signaling pathways. The methodologies and diagrams presented herein are intended to support and guide these future investigations.
References
Galactostatin as a Potent Inhibitor of β-Galactosidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galactostatin, a naturally derived iminosugar, has emerged as a significant competitive inhibitor of the enzyme β-galactosidase. Its structural resemblance to the natural substrate, galactose, allows it to bind effectively to the enzyme's active site, impeding its catalytic function. This inhibitory action holds considerable promise for therapeutic interventions in lysosomal storage disorders, particularly GM1 gangliosidosis and Morquio B syndrome, which are characterized by deficient β-galactosidase activity. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and quantitative inhibitory data. Furthermore, it details experimental protocols for assessing its inhibitory effects and presents a conceptual framework for its application in cellular models of lysosomal storage diseases.
Introduction
β-Galactosidase is a crucial lysosomal hydrolase responsible for the cleavage of terminal β-linked galactose residues from a variety of glycoconjugates, including gangliosides, glycoproteins, and keratan sulfate.[1][2][3] A deficiency in this enzyme leads to the accumulation of these substrates within lysosomes, resulting in the severe pathophysiology observed in lysosomal storage disorders such as GM1 gangliosidosis and Morquio B syndrome.[1][2][3] The development of small molecule inhibitors that can modulate β-galactosidase activity is therefore of significant interest for both basic research and therapeutic development.
This compound, chemically known as 5-amino-5-deoxygalactopyranose, is a potent competitive inhibitor of β-galactosidase, originally isolated from Streptomyces lydicus.[4] Its structure, featuring a nitrogen atom replacing the endocyclic oxygen of galactose, mimics the transition state of the substrate during enzymatic hydrolysis, leading to tight binding within the active site.[5] This guide will explore the technical aspects of this compound's function as a β-galactosidase inhibitor, providing researchers with the necessary information to utilize this compound in their studies.
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (2R,3S,4R,5R)-2-(hydroxymethyl)piperidine-3,4,5-triol |
| Chemical Formula | C₆H₁₃NO₄ |
| Molecular Weight | 163.17 g/mol |
| CAS Number | 107537-94-0 |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
Mechanism of Action
This compound functions as a competitive inhibitor of β-galactosidase. This mode of inhibition is characterized by the inhibitor binding to the active site of the enzyme, thereby preventing the natural substrate from binding. The structural similarity of this compound to the D-galactose moiety of the natural substrate is the key to its inhibitory activity.
Molecular docking studies of structurally similar molecules with β-galactosidase from Aspergillus oryzae suggest that the inhibitor occupies the substrate-binding region of the enzyme's active site.[6] The interaction is stabilized by a network of hydrogen bonds between the hydroxyl groups of the inhibitor and key amino acid residues within the active site, mimicking the binding of the natural substrate.[6] This reversible binding to the active site increases the apparent Michaelis constant (Km) of the enzyme for its substrate, without affecting the maximum velocity (Vmax) of the reaction. The inhibition can be overcome by increasing the concentration of the substrate.
Quantitative Inhibitory Data
| Enzyme Source | Inhibitor | IC50 | Ki | Inhibition Type | Reference |
| Aspergillus oryzae | Galactose | - | 25 mM | Competitive | [7] |
| Kluyveromyces lactis | Galactose | - | 42 mM | Competitive | [7] |
| Bovine Liver | Galactonoamidines | Picomolar range | - | - | [8] |
Note: Data for this compound is limited in publicly available literature. The provided data for galactose, a structurally similar product inhibitor, and other potent inhibitors offers a comparative context.
Experimental Protocols
In Vitro β-Galactosidase Inhibition Assay using ONPG
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on β-galactosidase activity using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate. The enzyme cleaves ONPG to produce o-nitrophenol, which has a yellow color and can be quantified spectrophotometrically at 420 nm.
Materials:
-
β-Galactosidase (e.g., from Aspergillus oryzae or bovine liver)
-
This compound
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG)
-
Phosphate Buffer (e.g., 100 mM sodium phosphate, pH 7.3)
-
Stop Solution (e.g., 1 M Sodium Carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of β-galactosidase in phosphate buffer. The final concentration will depend on the specific activity of the enzyme preparation.
-
Prepare a stock solution of this compound in water or an appropriate buffer. Create a dilution series to test a range of inhibitor concentrations.
-
Prepare a stock solution of ONPG (e.g., 4 mg/mL) in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate Buffer
-
This compound solution at various concentrations (or buffer for the no-inhibitor control).
-
β-Galactosidase solution.
-
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the ONPG solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop Reaction:
-
Add the stop solution to each well to terminate the reaction. The high pH of the stop solution denatures the enzyme.
-
-
Measure Absorbance:
-
Read the absorbance of each well at 420 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration compared to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
To determine the Ki and the type of inhibition, perform the assay with varying concentrations of both the substrate (ONPG) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or Dixon plots.[7]
-
Cellular Assay for Lysosomal β-Galactosidase Activity in Fibroblasts
This protocol outlines a method to assess the effect of this compound on lysosomal β-galactosidase activity in cultured human fibroblasts, which can be derived from patients with GM1 gangliosidosis or healthy controls.
Materials:
-
Cultured human fibroblasts
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer (e.g., containing a non-ionic detergent)
-
4-methylumbelliferyl-β-D-galactopyranoside (4-MUG), a fluorogenic substrate
-
Stop solution (e.g., glycine-carbonate buffer, pH 10.7)
-
Fluorometer
Procedure:
-
Cell Culture and Treatment:
-
Culture fibroblasts in appropriate medium until they reach a desired confluency.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours). Include an untreated control.
-
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cell extract.
-
-
Protein Quantification:
-
Determine the total protein concentration in each cell lysate using a standard method (e.g., BCA or Bradford assay) for normalization of enzyme activity.
-
-
Enzyme Assay:
-
In a black 96-well plate, add the following to each well:
-
Cell lysate (normalized for protein concentration).
-
Assay buffer (e.g., citrate-phosphate buffer, pH 4.3 for lysosomal β-galactosidase).
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the 4-MUG substrate solution.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Stop Reaction:
-
Add the stop solution to each well.
-
-
Measure Fluorescence:
-
Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer (e.g., excitation at 365 nm and emission at 445 nm).
-
-
Data Analysis:
-
Calculate the specific enzyme activity (e.g., in nmol/h/mg protein).
-
Compare the enzyme activity in this compound-treated cells to the untreated control to determine the extent of inhibition.
-
Application in Disease Models: GM1 Gangliosidosis
GM1 gangliosidosis is a lysosomal storage disorder caused by a deficiency of β-galactosidase, leading to the accumulation of GM1 ganglioside, primarily in the central nervous system.[1][2][3] this compound can be utilized as a tool to create a pharmacological model of GM1 gangliosidosis in wild-type cells or to further inhibit residual enzyme activity in patient-derived cells.
An experimental workflow to study the effects of β-galactosidase inhibition in a cellular model could involve treating cultured neuronal cells with this compound and then assessing various cellular parameters.
Conclusion
This compound is a valuable tool for researchers studying β-galactosidase and its role in health and disease. Its potent and competitive inhibitory activity makes it an ideal compound for creating cellular and in vitro models of β-galactosidase deficiency. While further research is needed to fully elucidate its therapeutic potential, particularly in the context of pharmacological chaperone therapy, this compound remains a cornerstone for investigating the pathobiology of lysosomal storage diseases and for the screening and development of novel therapeutic agents. This guide provides a foundational understanding and practical protocols to facilitate the use of this compound in the scientific community.
References
- 1. Characterization and application of a disease-cell model for a neurodegenerative lysosomal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 3. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Acid β-Galactosidase Activity: Methodology and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. studylib.net [studylib.net]
- 6. Molecular Docking as A Computational Tool for Analyzing Product Mediated Inhibition for β-Galactosidase Immobilized on Glutaraldehyde Modified Matrices – Oriental Journal of Chemistry [orientjchem.org]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
Galactostatin as a Research Tool in Lysosomal Storage Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lysosomal Storage Diseases and the Role of Galactostatin
Lysosomal storage diseases (LSDs) are a group of over 50 rare inherited metabolic disorders characterized by the accumulation of undigested or partially digested macromolecules within the lysosomes of cells. This accumulation is due to a deficiency in the activity of specific lysosomal enzymes. The buildup of these substrates leads to cellular dysfunction and a wide range of clinical manifestations, often with progressive and severe symptoms affecting multiple organ systems, including the central nervous system.
Two prominent examples of LSDs involving deficiencies in galactose-metabolizing enzymes are:
-
GM1 Gangliosidosis: Caused by a deficiency of the lysosomal enzyme β-galactosidase (GLB1), leading to the accumulation of GM1 ganglioside, primarily in the brain.
-
Krabbe Disease (Globoid Cell Leukodystrophy): Results from a deficiency of the enzyme galactocerebrosidase (GALC), causing a buildup of the cytotoxic lipid psychosine, which leads to widespread demyelination in the nervous system.
This compound, a potent inhibitor of the enzyme β-galactosidase, serves as a valuable chemical tool for researchers studying the pathophysiology of these and other related LSDs. By inhibiting β-galactosidase activity, this compound can be used to mimic the biochemical defects of certain LSDs in cellular and animal models, aiding in the elucidation of disease mechanisms and the evaluation of potential therapeutic strategies.
Mechanism of Action of this compound
This compound is an analogue of galactose and acts as a competitive inhibitor of β-galactosidase. It binds to the active site of the enzyme, preventing the binding and subsequent hydrolysis of its natural substrates. This inhibition leads to the intracellular accumulation of β-galactosidase substrates, thereby replicating a key pathological feature of diseases like GM1 gangliosidosis.
Beyond its role as a direct enzyme inhibitor, there is growing interest in the potential for some small molecule inhibitors to act as pharmacological chaperones . In certain cases, a competitive inhibitor can bind to a misfolded mutant enzyme in the endoplasmic reticulum, stabilizing its conformation and facilitating its proper trafficking to the lysosome, where it can exert some residual catalytic activity. While the potential for this compound to act as a pharmacological chaperone is an area of active investigation, this dual functionality is a key consideration in its application in LSD research.
Quantitative Data: Inhibitory Activity of this compound
For context, the following table provides examples of inhibitory constants for other known β-galactosidase inhibitors.
| Inhibitor | Enzyme Source | Substrate | Ki Value | IC50 Value |
| Galactose | Aspergillus oryzae β-galactosidase | oNPG | 25 mM | - |
| 1-deoxygalactonojirimycin (DGJ) | Human α-galactosidase A | 4-MU-α-Gal | - | 0.04 µM |
| N-octyl-4-epi-β-valienamine (NOEV) | Human β-galactosidase | 4-MU-β-Gal | - | - |
This table is for illustrative purposes. Ki and IC50 values are highly dependent on the specific enzyme, substrate, and assay conditions.
Experimental Protocols
The following are detailed, representative protocols for the use of this compound in common experimental models for lysosomal storage disease research.
In Vitro Enzyme Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound against β-galactosidase in a cell-free system.
Workflow for In Vitro Enzyme Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound.
Materials:
-
Purified human lysosomal β-galactosidase
-
Fluorogenic substrate: 4-methylumbelliferyl-β-D-galactopyranoside (4-MUG)
-
This compound
-
Assay buffer: 0.1 M citrate/0.2 M phosphate buffer, pH 4.5
-
Stop solution: 0.5 M sodium carbonate, pH 10.7
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 20 µL of each this compound dilution to triplicate wells. Include wells with buffer only (no inhibitor control) and wells with a known inhibitor (positive control).
-
Add 20 µL of purified β-galactosidase solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the 4-MUG substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the fluorescence of the product, 4-methylumbelliferone, using a microplate reader with excitation at ~365 nm and emission at ~445 nm.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.
Cellular Model of GM1 Gangliosidosis: Fibroblast Assay
This protocol details the use of this compound to induce a GM1 gangliosidosis-like phenotype in cultured human fibroblasts and to assess its potential as a pharmacological chaperone.
Workflow for Fibroblast-Based Assay
Galactostatin's Dance with Glycosidases: An In-depth Technical Guide to its Enzymatic Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galactostatin, a potent inhibitor of several glycosidases, has garnered significant attention in the scientific community for its therapeutic potential, particularly as a pharmacological chaperone in lysosomal storage disorders such as Fabry disease. This technical guide provides a comprehensive overview of the enzymatic inhibition kinetics of this compound, offering a detailed exploration of its mechanism of action, quantitative inhibition data, and the experimental protocols required for its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of glycosidase inhibitors and the development of novel therapeutic strategies.
Introduction to this compound
This compound, a piperidine alkaloid, is a structural analog of galactose. This structural mimicry allows it to bind to the active sites of various glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. Its primary mode of action is competitive inhibition, where it competes with the natural substrate for binding to the enzyme's active site. Beyond its role as a classical enzyme inhibitor, this compound and its derivatives, such as 1-deoxygalactonojirimycin (DGJ), have emerged as promising pharmacological chaperones (PCs). In this capacity, they can stabilize misfolded mutant enzymes, facilitating their proper trafficking from the endoplasmic reticulum (ER) to the lysosome, thereby restoring partial enzyme activity in certain genetic disorders.
Quantitative Inhibition Data
The inhibitory potency of this compound is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's affinity for the enzyme. A lower Ki value indicates a higher affinity and more potent inhibition. The IC50 value is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While IC50 is a commonly used metric, it is dependent on the substrate concentration, whereas Ki is an intrinsic property of the inhibitor.
The following tables summarize the known Ki and IC50 values for this compound and the related compound galactose against various β-galactosidases. It is important to note that specific data for this compound across a wide range of glycosidases is not always readily available in a consolidated format. The data presented here is compiled from various sources to provide a comparative overview.
Table 1: Inhibition Constants (Ki) for Galactose against β-Galactosidases
| Enzyme Source | Substrate | Inhibition Type | Ki (mM) |
| Aspergillus niger | Lactose | Competitive | 0.76 |
| Kluyveromyces lactis | Lactose | Competitive | 42 |
| Bifidobacterium breve (β-gal I) | ONPG | Competitive | 15 |
| Bifidobacterium breve (β-gal II) | ONPG | Competitive | 34 |
| Aspergillus oryzae | ONPG | Competitive | 25 |
| Lactobacillus reuteri | Lactose | Competitive | 115 |
| Metagenome-derived | Lactose | Competitive | 197 |
| Metagenome-derived | Lactose | Competitive | 238 |
| Bifidobacterium adolescentis | Lactose | Competitive | 116 |
Data compiled from multiple sources. ONPG: o-nitrophenyl-β-D-galactopyranoside.
Note: While the above table provides context on the inhibition of β-galactosidases by their product, galactose, specific and comprehensive tabular data for this compound's Ki and IC50 values against a wide array of glycosidases is still an area of active research and scattered across literature. Researchers are encouraged to consult primary research articles for specific enzyme-inhibitor pairs of interest.
Experimental Protocol: Determination of Competitive Inhibition Constant (Ki) of this compound against β-Galactosidase
This section outlines a detailed methodology for determining the Ki of this compound for β-galactosidase using a colorimetric assay with o-nitrophenyl-β-D-galactopyranoside (ONPG) as the substrate.
Materials and Reagents
-
β-Galactosidase (e.g., from Aspergillus oryzae or Escherichia coli)
-
This compound
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Stop solution (e.g., 1 M sodium carbonate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 420 nm
-
Incubator set to the optimal temperature for the enzyme (e.g., 37°C)
Experimental Workflow
The following diagram illustrates the general workflow for determining the inhibition kinetics of this compound.
Workflow for determining this compound's inhibition kinetics.
Detailed Procedure
-
Reagent Preparation:
-
Prepare a stock solution of β-galactosidase in phosphate buffer. The final concentration in the assay should result in a linear reaction rate for at least 10 minutes.
-
Prepare a series of ONPG solutions of varying concentrations in phosphate buffer.
-
Prepare a series of this compound solutions of varying concentrations in phosphate buffer.
-
Prepare the stop solution.
-
-
Assay Setup:
-
In a 96-well plate, set up reactions in triplicate for each substrate and inhibitor concentration.
-
Include control wells:
-
No inhibitor control (enzyme + substrate)
-
Blank (buffer + substrate + stop solution, no enzyme)
-
-
To the appropriate wells, add the phosphate buffer, this compound solution (or buffer for the no-inhibitor control), and enzyme solution.
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the ONPG solution to all wells.
-
Incubate the plate at the optimal temperature. The reaction time should be within the linear range of product formation.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding the stop solution to each well. The stop solution will raise the pH, inactivating the enzyme and developing the color of the o-nitrophenol product.
-
Measure the absorbance of each well at 420 nm using a microplate reader.
-
Data Analysis
-
Calculate Initial Velocities (v0):
-
Subtract the absorbance of the blank from the absorbance of each reaction well.
-
Convert the absorbance values to the concentration of o-nitrophenol produced using a standard curve.
-
Calculate the initial reaction velocity (v0) for each substrate and inhibitor concentration (e.g., in µmol/min).
-
-
Determine the Type of Inhibition:
-
Plot v0 versus substrate concentration ([S]) for each inhibitor concentration. In competitive inhibition, the Vmax will remain the same, while the apparent Km will increase with increasing inhibitor concentration.
-
-
Calculate Ki using a Lineweaver-Burk Plot:
-
Plot 1/v0 versus 1/[S] for each inhibitor concentration.
-
For competitive inhibition, the lines will intersect on the y-axis (1/Vmax).
-
The slope of each line is Km,app/Vmax.
-
The apparent Km (Km,app) can be calculated from the x-intercept (-1/Km,app).
-
Ki can be determined from the following equation: Km,app = Km (1 + [I]/Ki) where [I] is the inhibitor concentration.
-
Alternatively, a secondary plot of the slopes of the Lineweaver-Burk plot versus the inhibitor concentration can be generated. The x-intercept of this plot will be -Ki.
-
This compound as a Pharmacological Chaperone
In the context of certain genetic diseases, such as Fabry disease, some mutations in the gene encoding the lysosomal enzyme α-galactosidase A (α-Gal A) lead to the production of a misfolded but potentially functional protein. This misfolded enzyme is recognized by the quality control machinery in the endoplasmic reticulum (ER) and targeted for degradation, preventing it from reaching the lysosome where it is needed to break down its substrate, globotriaosylceramide (Gb3).
This compound and its analogs act as pharmacological chaperones by binding to the active site of the misfolded α-Gal A in the ER. This binding stabilizes the enzyme's conformation, allowing it to pass through the ER's quality control, traverse the Golgi apparatus, and be trafficked to the lysosome. Once in the acidic environment of the lysosome, the chaperone dissociates from the enzyme, allowing the now correctly localized α-Gal A to exert its catalytic activity and reduce the accumulation of Gb3.
Cellular Trafficking Pathway of α-Galactosidase A and the Role of this compound
The following diagram illustrates the cellular trafficking of α-galactosidase A and how a pharmacological chaperone like this compound can rescue misfolded mutant forms of the enzyme.
Pharmacological chaperone mechanism of this compound.
Conclusion
This compound is a versatile molecule that serves as both a potent competitive inhibitor of glycosidases and a pharmacological chaperone with significant therapeutic implications. Understanding its enzymatic inhibition kinetics is crucial for its application in basic research and drug development. The methodologies outlined in this guide provide a framework for the detailed characterization of this compound and similar inhibitor compounds. As research in this field continues, a more comprehensive understanding of the inhibitory profile and chaperone activity of this compound will undoubtedly pave the way for novel therapeutic interventions for a range of diseases.
Unveiling the Antimicrobial Potential of Galactopyranoside Derivatives: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the antimicrobial activity of galactopyranoside derivatives, with a focus on synthetic modifications of methyl β-d-galactopyranoside (β-MGP). While direct research on the antimicrobial properties of Galactostatin is limited, this document consolidates available data on its structural analogs, offering valuable insights for researchers, scientists, and drug development professionals in the pursuit of novel antimicrobial agents. The information presented herein is based on in vitro studies and computational analyses, highlighting the potential of these carbohydrate-based molecules to combat a range of microbial pathogens.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of various synthesized methyl β-d-galactopyranoside (β-MGP) derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary metrics used to quantify this activity are the Zone of Inhibition, Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (MBC).
Antibacterial Activity
The following tables summarize the antibacterial activity of a series of β-MGP derivatives.
Table 1: Zone of Inhibition (mm) of β-MGP Derivatives Against Gram-Positive Bacteria [1]
| Compound | Bacillus subtilis | Bacillus cereus | Staphylococcus aureus |
| 2 | - | - | - |
| 3 | 18 ± 0.58 | 16 ± 0.58 | 15 ± 0.58 |
| 4 | 13 ± 0.58 | 12 ± 0.58 | 11 ± 0.58 |
| 5 | - | - | - |
| 6 | 15 ± 0.58 | 14 ± 0.58 | 13 ± 0.58 |
| 7 | - | - | - |
| 8 | 12 ± 0.58 | 11 ± 0.58 | 10 ± 0.58 |
| 9 | 20 ± 0.58 | 18 ± 0.58 | 17 ± 0.58 |
| 10 | - | - | - |
| Ciprofloxacin | 25 ± 0.58 | 24 ± 0.58 | 22 ± 0.58 |
'-' indicates no activity observed.
Table 2: Zone of Inhibition (mm) of β-MGP Derivatives Against Gram-Negative Bacteria [1]
| Compound | Escherichia coli | Salmonella typhi | Pseudomonas aeruginosa |
| 2 | - | - | - |
| 3 | 14 ± 0.58 | 13 ± 0.58 | 12 ± 0.58 |
| 4 | 10 ± 0.58 | 9 ± 0.58 | 8 ± 0.58 |
| 5 | - | - | - |
| 6 | 12 ± 0.58 | 11 ± 0.58 | 10 ± 0.58 |
| 7 | - | - | - |
| 8 | 9 ± 0.58 | 8 ± 0.58 | 7 ± 0.58 |
| 9 | 16 ± 0.58 | 15 ± 0.58 | 14 ± 0.58 |
| 10 | - | - | - |
| Ciprofloxacin | 24 ± 0.58 | 23 ± 0.58 | 21 ± 0.58 |
'-' indicates no activity observed.
Table 3: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Selected β-MGP Derivatives (mg/L) [1]
| Compound | Organism | MIC | MBC |
| 3 | B. subtilis | 0.25 | 8.00 |
| B. cereus | 0.50 | 8.00 | |
| S. aureus | 1.00 | 8.00 | |
| E. coli | 2.00 | 16.00 | |
| S. typhi | 4.00 | 16.00 | |
| P. aeruginosa | 8.00 | 16.00 | |
| 9 | B. subtilis | 0.125 | 8.00 |
| B. cereus | 0.25 | 8.00 | |
| S. aureus | 0.50 | 8.00 | |
| E. coli | 1.00 | 16.00 | |
| S. typhi | 2.00 | 16.00 | |
| P. aeruginosa | 4.00 | 16.00 |
Antifungal Activity
The antifungal potential of these derivatives was also investigated.
Table 4: Antifungal Activity (% inhibition) of β-MGP Derivatives [1]
| Compound | Aspergillus niger | Aspergillus flavus |
| 2 | 78.81 ± 1.3 | 81.97 ± 1.3 |
| 3 | 71.61 ± 1.3 | 78.69 ± 1.3 |
| 4 | 72.88 ± 1.3 | 85.66 ± 1.3 |
| 5 | 64.83 ± 1.3 | - |
| 6 | 71.19 ± 1.3 | 84.02 ± 1.3 |
| 7 | - | - |
| 8 | - | - |
| 9 | - | - |
| 10 | - | - |
| Nystatin | 95.50 ± 0.5 | 92.80 ± 0.5 |
'-' indicates no significant activity observed.
Experimental Protocols
The following sections detail the methodologies employed in the assessment of the antimicrobial activity of galactopyranoside derivatives.
Disk Diffusion Method
The antibacterial activity of the synthesized compounds was initially screened using the disk diffusion method.[1]
-
Preparation of Inoculum: Bacterial strains were cultured in nutrient broth at 37°C for 24 hours. The concentration of the bacterial suspension was standardized to 10^6 CFU/mL.
-
Plate Preparation: Mueller-Hinton agar was poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A sterile cotton swab was dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of the agar plates.
-
Disk Application: Sterile filter paper discs (6 mm in diameter) were impregnated with a solution of the test compound (typically 500 µ g/disk ) and placed on the surface of the inoculated agar. A standard antibiotic (e.g., Ciprofloxacin at 30 µ g/disk ) was used as a positive control, and a solvent-loaded disk served as a negative control.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Data Collection: The diameter of the zone of inhibition around each disk was measured in millimeters.
Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using the broth microdilution method.[1]
-
Preparation of Test Solutions: Serial twofold dilutions of the test compounds were prepared in Mueller-Hinton broth in 96-well microtiter plates.
-
Inoculation: A standardized bacterial suspension (5 x 10^5 CFU/mL) was added to each well.
-
Controls: A well containing only broth and inoculum served as a positive growth control, while a well with broth only served as a negative control.
-
Incubation: The microtiter plates were incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
-
MBC Determination: An aliquot (10 µL) from each well showing no visible growth was sub-cultured onto Mueller-Hinton agar plates and incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum.
Visualizing Methodologies and Mechanisms
To better illustrate the processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for antimicrobial activity testing.
Caption: Proposed antimicrobial mechanisms of galactopyranoside derivatives.
Structure-Activity Relationship (SAR) Insights
Preliminary structure-activity relationship studies suggest that the nature and position of substituent groups on the galactopyranoside scaffold play a crucial role in determining the antimicrobial potency. For instance, the presence of certain acyl groups has been shown to enhance antibacterial activity. Specifically, derivatives with bromobenzoyl and other aliphatic and aromatic substituents have demonstrated significant antimicrobial effects.[1] The lipophilicity and electronic properties of these substituents likely influence the interaction of the molecules with bacterial cell membranes and target enzymes.
Conclusion and Future Directions
The data presented in this guide underscore the potential of galactopyranoside derivatives as a promising class of antimicrobial agents. The observed activity against both Gram-positive and Gram-negative bacteria, as well as fungi, warrants further investigation. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing the chemical structures for enhanced efficacy and reduced toxicity, and evaluating the in vivo performance of the most promising candidates. A deeper understanding of how these molecules interact with microbial targets will be instrumental in the development of novel carbohydrate-based therapeutics to address the growing challenge of antimicrobial resistance.
References
Methodological & Application
Application Notes and Protocols for Galactostatin in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactostatin, a natural product isolated from Streptomyces lydicus, is a potent inhibitor of β-galactosidase.[1] Its structure, an analogue of galactose, allows it to act as a competitive inhibitor for various glycosidases. These application notes provide detailed protocols for utilizing this compound in enzyme assays, particularly focusing on β-galactosidase, to determine its inhibitory activity. The information herein is designed to guide researchers in academic and industrial settings, including those involved in drug development, in characterizing the effects of this compound and similar compounds on enzyme kinetics.
Data Presentation: Inhibitory Activity of this compound
| Enzyme Target | Inhibitor | Known/Reported IC50 | Known/Reported Ki | Inhibition Type | Source Organism of Enzyme |
| β-Galactosidase | This compound | Data not available in cited sources | Data not available in cited sources | Competitive | Streptomyces lydicus (source of inhibitor)[1] |
| β-Galactosidase | Galactose (for comparison) | Not specified | Not specified | Competitive | Aspergillus oryzae[2] |
Experimental Protocols
Two primary types of assays are commonly employed to measure β-galactosidase activity and its inhibition by compounds like this compound: colorimetric assays using ortho-nitrophenyl-β-D-galactopyranoside (ONPG) and fluorometric assays using substrates like 4-methylumbelliferyl-β-D-galactopyranoside (MUG) or fluorescein-di-β-D-galactopyranoside (FDG). Fluorometric assays generally offer higher sensitivity.
Protocol 1: Colorimetric Determination of this compound IC50 for β-Galactosidase using ONPG
This protocol is adapted from standard β-galactosidase assay procedures and is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
β-Galactosidase (from E. coli or other sources)
-
This compound
-
ortho-Nitrophenyl-β-D-galactopyranoside (ONPG)
-
Z-Buffer (0.06 M Na2HPO4, 0.04 M NaH2PO4, 0.01 M KCl, 0.001 M MgSO4, pH 7.0)
-
β-Mercaptoethanol (add to Z-buffer to a final concentration of 50 mM just before use)
-
1 M Sodium Carbonate (Na2CO3) solution (Stop Solution)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 420 nm
-
Incubator at 37°C
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in Z-buffer. The concentration range should span several orders of magnitude around the expected IC50 value (e.g., from 1 nM to 100 µM).
-
Prepare Enzyme Solution: Dilute β-galactosidase in Z-buffer to a working concentration. The optimal concentration should be determined empirically to ensure the reaction proceeds in the linear range for the duration of the assay.
-
Prepare Substrate Solution: Dissolve ONPG in Z-buffer to a final concentration of 4 mg/mL.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Test Wells: 50 µL of Z-buffer, 25 µL of this compound dilution, and 25 µL of β-galactosidase solution.
-
Positive Control (No Inhibitor): 75 µL of Z-buffer and 25 µL of β-galactosidase solution.
-
Negative Control (No Enzyme): 100 µL of Z-buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of the ONPG solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C. Monitor the development of a yellow color. The incubation time will depend on the enzyme concentration and can range from 15 minutes to several hours.
-
Stop Reaction: Stop the reaction by adding 100 µL of 1 M Na2CO3 to each well. The sodium carbonate will raise the pH and inactivate the enzyme.
-
Measure Absorbance: Read the absorbance of each well at 420 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the negative control from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Positive Control)] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Fluorometric Determination of this compound IC50 for β-Galactosidase using MUG
This protocol offers higher sensitivity compared to the colorimetric assay.
Materials:
-
β-Galactosidase
-
This compound
-
4-Methylumbelliferyl-β-D-galactopyranoside (MUG)
-
Assay Buffer (e.g., 0.1 M sodium phosphate, pH 7.3)
-
Stop Solution (e.g., 0.2 M glycine-NaOH, pH 10.7)
-
96-well black microplate (for fluorescence)
-
Fluorometric microplate reader (Excitation: ~365 nm, Emission: ~450 nm)
-
Incubator at 37°C
Procedure:
-
Prepare Solutions: Follow steps 1 and 2 from Protocol 1 to prepare this compound and enzyme solutions in the assay buffer.
-
Prepare Substrate Solution: Dissolve MUG in the assay buffer to a working concentration (e.g., 100 µM). The optimal concentration should be near the Km of the enzyme for MUG if known.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Test Wells: 50 µL of assay buffer, 25 µL of this compound dilution, and 25 µL of β-galactosidase solution.
-
Positive Control (No Inhibitor): 75 µL of assay buffer and 25 µL of β-galactosidase solution.
-
Negative Control (No Enzyme): 100 µL of assay buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Initiate Reaction: Add 50 µL of the MUG solution to all wells.
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 30-60 minutes). The reaction should be stopped within the linear range.
-
Stop Reaction: Add 100 µL of the Stop Solution to each well.
-
Measure Fluorescence: Read the fluorescence of each well using a microplate reader with excitation at ~365 nm and emission at ~450 nm.
-
Data Analysis: Perform data analysis as described in step 10 of Protocol 1, substituting fluorescence readings for absorbance.
Mandatory Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Signaling Pathway Context: Lysosomal β-Galactosidase in Cellular Senescence
Lysosomal β-galactosidase plays a significant role in cellular senescence, a state of irreversible cell cycle arrest. Its increased activity at a suboptimal pH of 6.0 is a widely used biomarker for senescent cells, termed senescence-associated β-galactosidase (SA-β-gal).[3][4][5] This increase is primarily due to an overall increase in lysosomal mass and the expression of the GLB1 gene, which encodes for lysosomal β-galactosidase.[3][4] The accumulation of senescent cells contributes to aging and age-related pathologies.
Caption: Role of lysosomal β-galactosidase in cellular senescence.
References
- 1. This compound, a new beta-galactosidase inhibitor from Streptomyces lydicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Senescence-associated beta-galactosidase is lysosomal beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Senescence-Associated β-Galactosidase Detection in Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
Unlocking Mechanotransduction Research: A Comprehensive List of SEO-Driven, Long-Tail Keywords for GsMTx4 TFA
For scientific researchers investigating the role of mechanosensitive ion channels, the spider venom peptide GsMTx4 TFA is a critical pharmacological tool. To facilitate the discovery of relevant information and guide effective content creation, a comprehensive list of SEO-driven, long-tail keywords has been compiled. These keywords are categorized based on five specific researcher intents, from initial exploration to in-depth validation of this widely used inhibitor.
The following table provides a structured overview of long-tail keywords related to GsMTx4 TFA, designed to align with the various stages of the research process.
| Category | Long-tail Keyword |
| Foundational & Exploratory | what is GsMTx4 TFA and how does it work |
| GsMTx4 TFA mechanism of action on Piezo channels | |
| GsMTx4 TFA as a selective mechanosensitive channel blocker | |
| discovery and origin of GsMTx4 spider venom peptide | |
| GsMTx4 TFA structure and physicochemical properties | |
| pharmacology and toxicology of GsMTx4 TFA in research | |
| GsMTx4 TFA targets in the TRP channel family | |
| understanding the inhibitory cystine knot motif of GsMTx4 | |
| GsMTx4 TFA review of literature for neuroscience research | |
| biological activity of GsMTx4 TFA on stretch-activated channels | |
| Methodological & Application | GsMTx4 TFA experimental protocol for patch clamp studies |
| how to use GsMTx4 TFA for in vivo animal studies | |
| GsMTx4 TFA reconstitution and storage instructions | |
| optimal working concentration of GsMTx4 TFA for cell culture | |
| GsMTx4 TFA administration route for mouse models | |
| preparing GsMTx4 TFA stock solution with DMSO | |
| GsMTx4 TFA protocol for calcium imaging experiments | |
| using GsMTx4 TFA in mechanotransduction assays | |
| GsMTx4 TFA application in specific cell types like neurons or cardiomyocytes | |
| electrophysiology recording with GsMTx4 TFA application | |
| Troubleshooting & Optimization | GsMTx4 TFA solubility issues and how to resolve them |
| improving GsMTx4 TFA stability in experimental buffer | |
| potential off-target effects of GsMTx4 TFA on other ion channels | |
| troubleshooting inconsistent results with GsMTx4 TFA experiments | |
| optimizing GsMTx4 TFA concentration to avoid cytotoxicity | |
| GsMTx4 TFA aggregation prevention and detection | |
| minimizing non-specific binding of GsMTx4 TFA in assays | |
| how to account for GsMTx4 TFA batch to batch variability | |
| washout protocol optimization for GsMTx4 TFA in electrophysiology | |
| addressing GsMTx4 TFA delivery challenges in vivo | |
| Validation & Comparative | how to validate the inhibitory effect of GsMTx4 TFA on Piezo1 |
| comparing GsMTx4 TFA with other Piezo inhibitors like ruthenium red | |
| GsMTx4 TFA versus Yoda1 for studying Piezo1 function | |
| designing negative control experiments for GsMTx4 TFA studies | |
| methods to confirm GsMTx4 TFA target engagement in cells | |
| selectivity profile of GsMTx4 TFA across different mechanosensitive channels | |
| alternative pharmacological tools to GsMTx4 TFA for mechanobiology | |
| GsMTx4 TFA versus gadolinium as a stretch-activated channel blocker | |
| validating GsMTx4 TFA specificity using genetic knockdown of target channels | |
| comparative analysis of L- and D-enantiomers of GsMTx4 |
Unlocking Scientific Inquiry: A Comprehensive List of SEO-Driven, Long-Tail Keywords for Gamma-Glu-Abu Research
For scientific researchers delving into the properties and applications of Gamma-Glu-Abu (L-γ-Glutamyl-L-α-aminobutyric Acid), a targeted approach to information retrieval is crucial. This comprehensive list of SEO-driven, long-tail keywords is designed to guide content creation and streamline the research process. The keywords are categorized based on five specific researcher intents, from foundational exploration to the validation of findings, providing a roadmap for addressing the key questions at each stage of scientific inquiry.
Gamma-Glu-Abu, a dipeptide with emerging significance, is notably recognized as a potent agonist for the calcium-sensing receptor (CaSR), playing a role in modulating cellular responses.[1] Its formation is linked to the glutathione biosynthesis pathway, where it can be produced as a byproduct.[2] Understanding its synthesis, biological functions, and the methodologies for its study is essential for advancing research in various fields.
The following table provides a curated list of long-tail keywords tailored to the scientific community, facilitating access to precise and relevant information.
| Category | Long-tail Keyword |
| Foundational & Exploratory | Gamma-Glu-Abu synthesis pathway in vitro |
| Biological function of Gamma-Glu-Abu in cellular signaling | |
| Mechanism of action of Gamma-Glu-Abu on calcium-sensing receptors | |
| Discovery and isolation of Gamma-Glu-Abu from natural sources | |
| Gamma-Glu-Abu as a kokumi substance in food science | |
| Role of Gamma-Glu-Abu in glutathione metabolism | |
| Chemical properties and structure of L-γ-Glutamyl-L-α-aminobutyric Acid | |
| Gamma-Glu-Abu CAS number 16869-42-4 research applications | |
| Natural occurrence of Gamma-Glu-Abu in biological systems | |
| Enzymatic synthesis of Gamma-Glu-Abu using glutamylcysteine synthetase | |
| Methodological & Application | HPLC method for Gamma-Glu-Abu quantification in tissue samples |
| In vitro assay for measuring Gamma-Glu-Abu CaSR agonist activity | |
| Cell-based assays for screening Gamma-Glu-Abu analogs | |
| Animal models for studying the physiological effects of Gamma-Glu-Abu | |
| Protocol for solid-phase synthesis of Gamma-Glu-Abu | |
| Mass spectrometry for the identification of Gamma-Glu-Abu | |
| Fluorescent labeling techniques for Gamma-Glu-Abu detection | |
| Use of HEK-293 cells for validating Gamma-Glu-Abu receptor binding | |
| Methods for assessing the kokumi taste intensity of Gamma-Glu-Abu | |
| Application of Gamma-Glu-Abu in functional food development | |
| Troubleshooting & Optimization | Improving the yield of enzymatic Gamma-Glu-Abu synthesis |
| Challenges in the purification of synthetic Gamma-Glu-Abu | |
| Optimizing HPLC separation of Gamma-Glu-Abu from biological matrices | |
| Overcoming solubility issues of Gamma-Glu-Abu in aqueous solutions | |
| Stabilizing Gamma-Glu-Abu for long-term storage and experimentation | |
| Minimizing off-target effects in Gamma-Glu-Abu cell-based assays | |
| Troubleshooting low signal-to-noise in Gamma-Glu-Abu detection | |
| Refinement of protocols for consistent Gamma-Glu-Abu bioactivity | |
| Addressing matrix effects in LC-MS/MS analysis of Gamma-Glu-Abu | |
| Strategies to enhance the bioavailability of Gamma-Glu-Abu in vivo | |
| Validation & Comparative | Comparative analysis of Gamma-Glu-Abu and glutathione on CaSR |
| Validating the specificity of Gamma-Glu-Abu for the calcium-sensing receptor | |
| Structure-activity relationship of Gamma-Glu-Abu and its derivatives | |
| Comparison of Gamma-Glu-Abu with other known kokumi compounds | |
| Cross-reactivity of Gamma-Glu-Abu with other glutamate receptors | |
| In vivo validation of Gamma-Glu-Abu's effect on hormone secretion | |
| Comparative study of synthetic vs. naturally sourced Gamma-Glu-Abu | |
| Assessing the toxicological profile of Gamma-Glu-Abu compared to monosodium glutamate | |
| Efficacy of Gamma-Glu-Abu versus other CaSR agonists in vitro | |
| Benchmarking Gamma-Glu-Abu detection methods for sensitivity and specificity |
References
Application Notes and Protocols for Galactostatin Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactostatin is a potent, competitive inhibitor of β-galactosidase, an essential enzyme involved in the hydrolysis of β-galactosides.[1] Its ability to block β-galactosidase activity makes it a valuable tool in various research applications, including the study of lysosomal storage diseases, cellular senescence, and as a control in reporter gene assays utilizing β-galactosidase (lacZ). These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions to ensure reproducible and reliable experimental outcomes.
Physicochemical Properties and Solubility
Proper preparation of a this compound stock solution begins with an understanding of its physical and chemical properties. This information is crucial for accurate weighing and dissolving of the compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₅ | [][3] |
| Molecular Weight | 179.17 g/mol | [][3] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in Water, Methanol, Acetic Acid, Pyridine, Dimethyl Sulfoxide (DMSO) |
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound, a commonly used concentration for in vitro assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
Protocol:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated using the formula:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 179.17 g/mol = 1.7917 mg
-
-
-
Weighing the this compound:
-
Accurately weigh out approximately 1.8 mg of this compound powder using an analytical balance in a sterile microcentrifuge tube. Record the exact weight.
-
-
Dissolving the this compound:
-
Add the appropriate volume of DMSO to the microcentrifuge tube to achieve a final concentration of 10 mM. For example, if you weighed exactly 1.79 mg of this compound, add 1 mL of DMSO.
-
Vortex the tube until the this compound is completely dissolved.[4] Gentle warming to 37°C may aid in dissolution if necessary.[5]
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM this compound stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Diagram of the this compound Stock Solution Preparation Workflow:
Caption: Workflow for preparing a 10 mM this compound stock solution.
Experimental Protocols
Inhibition of β-Galactosidase Activity Assay
This protocol provides a method to determine the inhibitory effect of this compound on β-galactosidase activity using a colorimetric assay with o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate.[6]
Materials:
-
10 mM this compound stock solution
-
β-galactosidase enzyme
-
ONPG solution (4 mg/mL in phosphate buffer)
-
Phosphate buffer (pH 7.0)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a dilution series of this compound:
-
Serially dilute the 10 mM this compound stock solution in phosphate buffer to obtain a range of concentrations to be tested (e.g., 1 µM, 10 µM, 100 µM).
-
-
Set up the assay plate:
-
In a 96-well plate, add 50 µL of the diluted this compound solutions to the respective wells.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Add β-galactosidase:
-
Add 50 µL of β-galactosidase solution to all wells except the negative control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate the reaction:
-
Add 50 µL of the ONPG substrate solution to all wells.
-
-
Measure absorbance:
-
Immediately measure the absorbance at 420 nm using a microplate reader at time zero.
-
Incubate the plate at 37°C and take absorbance readings at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value. The IC50 for this compound bisulfite has been reported as 0.59 µM and 1.18 µM for two different β-galactosidases.[]
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining in Cell Culture
This protocol describes the use of this compound as a negative control in a senescence-associated β-galactosidase (SA-β-gal) staining assay.[7][8]
Materials:
-
Senescent and non-senescent cells
-
10 mM this compound stock solution
-
SA-β-gal staining solution (containing X-gal)
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Phosphate-buffered saline (PBS)
-
Microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed senescent and non-senescent cells in a multi-well plate.
-
For the negative control wells, treat the cells with a working concentration of this compound (e.g., 100 µM) for 24 hours prior to staining.
-
-
Cell Fixation:
-
Wash the cells with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
-
Staining:
-
Wash the cells twice with PBS.
-
Add the SA-β-gal staining solution to each well.
-
Incubate the plate at 37°C in a non-CO₂ incubator overnight.
-
-
Visualization:
-
Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.
-
Cells treated with this compound should show a significant reduction in blue staining compared to the untreated senescent cells.
-
Signaling Pathway Diagram
β-Galactosidase Substrate Hydrolysis and Inhibition by this compound
β-Galactosidase is a lysosomal hydrolase that cleaves the β-glycosidic bond in β-galactosides, such as lactose and GM1 ganglioside.[9][10] This process is crucial for the breakdown of these molecules into simpler sugars, galactose and glucose, which can be utilized by the cell for energy.[10] this compound acts as a competitive inhibitor, binding to the active site of β-galactosidase and preventing the substrate from binding, thereby halting the hydrolysis reaction.[1]
Caption: Inhibition of β-galactosidase by this compound.
References
- 1. scbt.com [scbt.com]
- 3. 5-Amino-5-deoxygalactopyranose | C6H13NO5 | CID 3035939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. buckinstitute.org [buckinstitute.org]
- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 9. β-Galactosidase - Wikipedia [en.wikipedia.org]
- 10. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]
Galactostatin: A Versatile Tool for Glycobiology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Galactostatin, a naturally occurring piperidine alkaloid isolated from Streptomyces lydicus, is a potent inhibitor of β-galactosidase.[1] Its ability to specifically target and inhibit this key glycoside hydrolase makes it an invaluable tool in the field of glycobiology. These application notes provide a comprehensive overview of the uses of this compound in research, with a focus on its role in studying lysosomal storage diseases, its potential as a pharmacological chaperone, and its utility as a tool to probe cellular signaling pathways. Detailed protocols for key experiments are provided to facilitate its use in the laboratory.
Applications in Glycobiology Research
Inhibition of β-Galactosidase Activity
This compound serves as a powerful tool for studying the function of β-galactosidase in various biological processes. Its inhibitory activity allows for the controlled modulation of this enzyme, enabling researchers to investigate the consequences of its deficiency in cellular and organismal models.
Mechanism of Action:
This compound is a competitive inhibitor of β-galactosidase, meaning it binds to the active site of the enzyme, thereby preventing the binding and hydrolysis of its natural substrates.[2][3][4][5] This reversible inhibition allows for the study of enzyme kinetics and the development of assays to screen for other inhibitors.
Quantitative Data on β-Galactosidase Inhibition:
| Inhibitor | Enzyme Source | Substrate | Ki (mM) | Inhibition Type | Reference |
| Galactose | Aspergillus candidus (wild-type) | oNPG | 18 | Competitive | [4] |
| Galactose | Aspergillus candidus (Y364F mutant) | oNPG | 282 | Competitive | [4] |
| Galactose | Aspergillus oryzae | Lactose | 15 | Competitive | [4] |
| Galactose | Kluyveromyces lactis | Lactose | 45 | Competitive | [4] |
oNPG: o-nitrophenyl-β-D-galactopyranoside
Research in GM1 Gangliosidosis
GM1 gangliosidosis is a devastating lysosomal storage disorder caused by a deficiency of β-galactosidase, leading to the accumulation of GM1 ganglioside and other glycoconjugates in various tissues, particularly the brain.[6][7][8][9][10][11] this compound can be utilized in cellular models of GM1 gangliosidosis to mimic the disease state by inhibiting β-galactosidase activity, thereby facilitating the study of disease pathogenesis and the evaluation of potential therapeutic strategies.
Pharmacological Chaperone Therapy Research
A promising therapeutic approach for lysosomal storage diseases caused by missense mutations is the use of pharmacological chaperones. These are small molecules that can bind to and stabilize mutant enzymes, facilitating their correct folding and trafficking to the lysosome, thus restoring partial enzyme activity.[12][13][14][15][16][17] While galactose and some of its derivatives have shown potential as chemical chaperones for certain β-galactosidase mutations, the efficacy of this compound in this role requires further investigation.[15] Its ability to bind to the active site of β-galactosidase suggests it could potentially act as a pharmacological chaperone for specific, amenable mutations in the GLB1 gene.
Experimental Protocols
Protocol 1: In Vitro β-Galactosidase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on β-galactosidase using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).
Materials:
-
β-Galactosidase (from desired source)
-
This compound
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG)
-
Phosphate Buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Stop Solution (e.g., 1 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
In a 96-well plate, add increasing concentrations of this compound to the wells. Include a control well with no inhibitor.
-
Add a fixed amount of β-galactosidase to each well and incubate for a predetermined time (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding a solution of ONPG to each well.
-
Allow the reaction to proceed for a specific time, during which the colorless ONPG will be hydrolyzed to the yellow product, o-nitrophenol.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of each well at 420 nm using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value.
Protocol 2: Cellular Assay for Pharmacological Chaperone Activity
This protocol outlines a method to assess the potential of this compound to act as a pharmacological chaperone in cells expressing a mutant form of β-galactosidase.
Materials:
-
Fibroblasts or other suitable cell line from a GM1 gangliosidosis patient with a known GLB1 missense mutation, or a cell line engineered to express a mutant β-galactosidase.
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Substrate for β-galactosidase activity assay (e.g., 4-methylumbelliferyl-β-D-galactopyranoside for a fluorometric assay).
-
Protein quantification assay kit (e.g., BCA assay).
Procedure:
-
Culture the cells in multi-well plates.
-
Treat the cells with a range of concentrations of this compound for a period of 24-72 hours. Include an untreated control.
-
After the incubation period, wash the cells with PBS and lyse them using the lysis buffer.
-
Determine the total protein concentration in each cell lysate.
-
Measure the β-galactosidase activity in each lysate using a suitable assay.
-
Normalize the enzyme activity to the total protein concentration.
-
A significant increase in β-galactosidase activity in the this compound-treated cells compared to the untreated cells would suggest a pharmacological chaperone effect.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Competitive inhibition of β-galactosidase by this compound.
Caption: Mechanism of pharmacological chaperoning by this compound.
Caption: Unfolded Protein Response (UPR) in GM1 Gangliosidosis.
References
- 1. This compound, a new beta-galactosidase inhibitor from Streptomyces lydicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.ctfassets.net [assets.ctfassets.net]
- 3. scbt.com [scbt.com]
- 4. Site-directed mutation of β-galactosidase from Aspergillus candidus to reduce galactose inhibition in lactose hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stem.org.uk [stem.org.uk]
- 6. GM1 Gangliosidosis—A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic developments for neurodegenerative GM1 gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GM1 Gangliosidosis: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Creation of an in vitro model of GM1 gangliosidosis by CRISPR/Cas9 knocking-out the GLB1 gene in SH-SY5Y human neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gene therapy approaches for GM1 gangliosidosis: Focus on animal and cellular studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Structural Basis of Pharmacological Chaperoning for Human β-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The potential action of galactose as a "chemical chaperone": increase of beta galactosidase activity in fibroblasts from an adult GM1-gangliosidosis patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemical chaperone therapy: chaperone effect on mutant enzyme and cellular pathophysiology in β-galactosidase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. keio.elsevierpure.com [keio.elsevierpure.com]
Application Notes and Protocols for the Use of Pharmacological Chaperones in GM1 Gangliosidosis Models
Audience: Researchers, scientists, and drug development professionals.
Topic: Use of Galactostatin and Other Pharmacological Chaperones in GM1 Gangliosidosis Models
Disclaimer: Extensive literature searches did not yield specific studies on the application of This compound in GM1 gangliosidosis models. The following application notes and protocols are based on studies of other pharmacological chaperones, such as N-octyl-4-epi-β-valienamine (NOEV) and various iminosugar derivatives, which serve as exemplary compounds for this therapeutic approach. These protocols provide a framework for the potential evaluation of this compound or other novel chaperone candidates.
Introduction to Pharmacological Chaperone Therapy for GM1 Gangliosidosis
GM1 gangliosidosis is a lysosomal storage disorder caused by a deficiency of the enzyme β-galactosidase (β-Gal), leading to the accumulation of GM1 gangliosides and other substrates, primarily in the central nervous system.[1] Pharmacological chaperone (PC) therapy is a promising strategy for a subset of GM1 gangliosidosis cases where missense mutations in the GLB1 gene result in a misfolded but potentially active enzyme.[1] These small molecule chaperones, often competitive inhibitors of the enzyme, bind to the misfolded β-Gal in the endoplasmic reticulum (ER), stabilizing its conformation and facilitating its proper trafficking to the lysosome, thereby preventing its premature degradation.[1]
Exemplary Pharmacological Chaperones for GM1 Gangliosidosis
While no data is currently available for this compound, several other compounds have been investigated for their chaperone activity in GM1 gangliosidosis models. These include:
-
N-octyl-4-epi-β-valienamine (NOEV): A potent inhibitor of lysosomal β-galactosidase that has demonstrated the ability to restore mutant enzyme activity in cultured fibroblasts and a mouse model of juvenile GM1 gangliosidosis.[2]
-
Iminosugar Derivatives: Compounds such as 1-deoxygalactonojirimycin (DGJ) and its N-alkylated derivatives have shown promise in rescuing mutant β-Gal activity.[1]
-
Trihydroxypiperidine Iminosugars: Certain synthesized derivatives have been identified as β-Gal inhibitors with chaperoning properties.[3][4]
-
Galactose: The natural substrate of β-Gal has also been shown to act as a chemical chaperone, increasing enzyme activity in fibroblasts from an adult GM1 patient.[5]
Data Presentation: Efficacy of Exemplary Chaperones
The following tables summarize quantitative data from studies on pharmacological chaperones in GM1 gangliosidosis models.
Table 1: In Vitro Efficacy of Pharmacological Chaperones on β-Galactosidase Activity in GM1 Patient Fibroblasts
| Chaperone Compound | Cell Line (Mutation) | Concentration | Fold Increase in β-Gal Activity | Reference |
| N-octyl-4-epi-β-valienamine (NOEV) | Juvenile GM1 | Not Specified | > 3-fold | [6] |
| N-octyl-4-epi-β-valienamine (NOEV) | Infantile GM1 | Not Specified | Variable, some > 3-fold | [6] |
| Trihydroxypiperidine Iminosugar (Compound 12) | Juvenile GM1 (p.Ile51Asn/p.Arg201His) | 600 µM | 1.40-fold | [3][4] |
| Galactose | Adult GM1 (p.R442Q) | Not Specified | 2.5-fold | [5] |
| 1-deoxygalactonojirimycin (DGJ) | GM1 Patient Fibroblasts | Not Specified | Up to 7-fold | [1] |
Table 2: In Vivo Efficacy of N-octyl-4-epi-β-valienamine (NOEV) in a GM1 Gangliosidosis Mouse Model
| Animal Model | Treatment | Duration | Outcome | Reference |
| Mouse Model of Juvenile GM1 (R201C mutant) | Oral administration of NOEV | Short-term | Significant enhancement of β-galactosidase activity in the brain and other tissues; Decrease in GM1 and GA1 in some brain regions. | [2] |
Experimental Protocols
The following are generalized protocols for the evaluation of pharmacological chaperones in GM1 gangliosidosis models, based on methodologies reported for exemplary compounds.
Protocol 1: In Vitro Evaluation of Chaperone Activity in GM1 Patient Fibroblasts
Objective: To determine the ability of a test compound to rescue β-galactosidase activity in cultured fibroblasts from GM1 gangliosidosis patients.
Materials:
-
GM1 gangliosidosis patient-derived fibroblasts with known GLB1 mutations.
-
Normal human fibroblasts (control).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO or water).
-
Phosphate Buffered Saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
4-methylumbelliferyl-β-D-galactopyranoside (4-MUG), a fluorogenic substrate for β-galactosidase.
-
Glycine-carbonate buffer (pH 10.7).
-
Bradford reagent for protein quantification.
-
96-well black, clear-bottom plates.
-
Fluorometer.
Procedure:
-
Cell Culture: Culture GM1 patient and normal fibroblasts in T-75 flasks until confluent.
-
Seeding: Trypsinize and seed the cells into 24-well plates at a density of 5 x 10^4 cells per well. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentrations should typically range from nanomolar to high micromolar. Add the compound-containing medium to the cells. Include a vehicle-only control.
-
Incubation: Incubate the cells with the test compound for 4-5 days.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of cell lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the cell lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the Bradford assay.
-
β-Galactosidase Activity Assay:
-
Dilute the cell lysates to a uniform protein concentration with lysis buffer.
-
In a 96-well black plate, add 20 µL of diluted cell lysate to each well.
-
Prepare the 4-MUG substrate solution in a suitable buffer (e.g., 0.1 M citrate-phosphate buffer, pH 4.3).
-
Initiate the reaction by adding 50 µL of the 4-MUG solution to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 100 µL of glycine-carbonate buffer.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
-
Data Analysis:
-
Calculate the specific activity of β-galactosidase (e.g., in nmol/mg protein/hour).
-
Determine the fold-increase in activity in treated cells compared to untreated cells.
-
Protocol 2: In Vivo Evaluation of Chaperone Activity in a GM1 Gangliosidosis Mouse Model
Objective: To assess the therapeutic efficacy of a test compound in a mouse model of GM1 gangliosidosis.
Materials:
-
GM1 gangliosidosis mouse model (e.g., β-gal knockout mice or mice expressing a human mutant GLB1 gene).[2]
-
Wild-type mice as controls.
-
Test compound formulated for oral or parenteral administration.
-
Anesthesia (e.g., isoflurane).
-
Tissue homogenization buffer.
-
Reagents for β-galactosidase activity assay and protein quantification (as in Protocol 1).
-
Reagents for GM1 ganglioside quantification (e.g., by HPTLC or LC-MS/MS).
-
Reagents for immunohistochemistry (e.g., anti-GM1 antibody).
Procedure:
-
Animal Dosing:
-
Divide the GM1 mice into treatment and vehicle control groups.
-
Administer the test compound daily via the chosen route (e.g., oral gavage) for a predetermined period (e.g., 4-8 weeks).
-
-
Behavioral Testing (Optional): Perform behavioral tests (e.g., rotarod, open field) at baseline and at the end of the treatment period to assess motor function.
-
Tissue Collection:
-
At the end of the study, euthanize the mice and perfuse with saline.
-
Harvest tissues of interest, such as the brain, liver, and spleen.
-
For biochemical analysis, snap-freeze the tissues in liquid nitrogen.
-
For histology, fix the tissues in 4% paraformaldehyde.
-
-
Biochemical Analysis:
-
Tissue Homogenization: Homogenize the frozen tissues in a suitable buffer.
-
β-Galactosidase Activity Assay: Perform the β-galactosidase activity assay on the tissue homogenates as described in Protocol 1.
-
GM1 Ganglioside Quantification: Extract lipids from the tissue homogenates and quantify the levels of GM1 ganglioside using an appropriate method like High-Performance Thin-Layer Chromatography (HPTLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
-
Histological Analysis:
-
Process the fixed tissues, embed in paraffin or freeze for sectioning.
-
Perform immunohistochemistry using an antibody against GM1 ganglioside to visualize its accumulation in different brain regions.
-
-
Data Analysis:
-
Compare the β-galactosidase activity, GM1 ganglioside levels, and histological findings between the treated and untreated GM1 mice and wild-type controls.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of a pharmacological chaperone in GM1 gangliosidosis.
Experimental Workflow
Caption: Experimental workflow for evaluating a pharmacological chaperone for GM1 gangliosidosis.
References
- 1. Synthesis of a New β-Galactosidase Inhibitor Displaying Pharmacological Chaperone Properties for GM1 Gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Synthesis of a New beta-Galactosidase Inhibitor Displaying Pharmacological Chaperone Properties for GM1 Gangliosidosis [flore.unifi.it]
- 4. mdpi.com [mdpi.com]
- 5. The potential action of galactose as a "chemical chaperone": increase of beta galactosidase activity in fibroblasts from an adult GM1-gangliosidosis patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fibroblast screening for chaperone therapy in beta-galactosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for the Detection of Galactostatin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactostatin, a potent inhibitor of β-galactosidase, is a critical tool in glycobiology research and a potential therapeutic agent.[1] Its primary mechanism of action is the inhibition of β-galactosidase, an enzyme responsible for the hydrolysis of terminal β-linked galactose residues from glycoconjugates.[2] Deficiencies in this enzyme lead to lysosomal storage disorders such as GM1-gangliosidosis and Morquio B disease.[2][3] Therefore, accurate and reliable methods for the detection and quantification of this compound are essential for studying its therapeutic effects, understanding its pharmacokinetic profile, and elucidating its role in cellular pathways.
These application notes provide detailed protocols for the analysis of this compound using both indirect (enzymatic) and direct (chromatographic) methods.
Method 1: Indirect Quantification via β-Galactosidase Inhibition Assay
The most common method for quantifying the activity of this compound is through an indirect assay that measures the inhibition of β-galactosidase. This approach is highly sensitive and can be performed using either a chromogenic or fluorogenic substrate.
Principle
β-galactosidase hydrolyzes a substrate, producing a colored or fluorescent product that can be measured over time. In the presence of this compound, the rate of this reaction is reduced. By comparing the enzyme activity in the presence of varying concentrations of this compound to a control without the inhibitor, the concentration and inhibitory potency (e.g., IC50) of this compound can be determined.
Experimental Protocol: Chromogenic Assay using ONPG
This protocol is adapted from standard β-galactosidase assay procedures.[4]
Materials:
-
β-Galactosidase from Aspergillus oryzae or E. coli
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG)
-
This compound standard
-
Sodium Phosphate Buffer (100 mM, pH 7.3)
-
Magnesium Chloride (MgCl2) solution (30 mM)
-
2-Mercaptoethanol (optional, depending on enzyme source)
-
Sodium Carbonate (Na2CO3) solution (1 M) for stopping the reaction
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 420 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare 100 mM Sodium Phosphate Buffer, pH 7.3. If required for enzyme stability, add MgCl2 to a final concentration of 1 mM and 2-mercaptoethanol to 100 mM.
-
Enzyme Solution: Prepare a working solution of β-galactosidase in cold Assay Buffer to achieve a final concentration of 0.2 - 1.0 unit/mL in the reaction mixture.
-
Substrate Solution: Prepare a 4 mg/mL solution of ONPG in Assay Buffer.
-
This compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer to cover the expected inhibitory range.
-
-
Assay Setup (in a 96-well plate):
-
Enzyme Control (EC): Add 50 µL of Assay Buffer.
-
Inhibitor Wells (Sample [S]): Add 50 µL of each this compound dilution.
-
Inhibitor Control (IC): If using a known inhibitor as a positive control, add 50 µL of its diluted solution.
-
Blank: Add 100 µL of Assay Buffer.
-
-
Enzyme Addition and Incubation:
-
Add 5 µL of the β-Galactosidase working solution to the EC, S, and IC wells.
-
Incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add 45 µL of the ONPG substrate solution to all wells, including the blank.
-
Mix gently and start the kinetic measurement.
-
-
Measurement:
-
Measure the absorbance at 420 nm in a microplate reader at 37°C. Take readings every minute for 15-30 minutes.
-
Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and then stop the reaction by adding 100 µL of 1 M Na2CO3. Read the final absorbance at 420 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA420/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Rate[S] / Rate[EC])] x 100
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: Performance of β-Galactosidase Assays
While specific quantitative data for this compound inhibition assays are proprietary to individual labs, the performance of similar enzymatic assays provides a benchmark for what to expect.
| Parameter | Fluorometric Assay | Colorimetric Assay |
| Substrate | 4-Methylumbelliferyl-α-D-galactopyranoside | o-Nitrophenyl-β-D-galactopyranoside (ONPG) |
| Detection Limit | Typically in the low nanomolar range for enzyme activity. | Typically in the mid to high nanomolar range for enzyme activity. |
| Linearity | Dependent on substrate concentration and enzyme kinetics. | Dependent on substrate concentration and enzyme kinetics. |
| Precision (%CV) | Intra-assay: < 5%; Inter-assay: < 10% (typical) | Intra-assay: < 10%; Inter-assay: < 15% (typical) |
Note: These are typical performance characteristics and should be determined for each specific assay setup.
Visualization of the Enzymatic Inhibition Workflow
Caption: Workflow for the β-Galactosidase Inhibition Assay.
Method 2: Direct Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Direct quantification of this compound in biological matrices like cell culture media or plasma requires a more sophisticated approach like HPLC-MS/MS. While a specific validated method for this compound is not publicly available, the following protocol is a proposed method based on best practices for similar small, polar molecules.[5][6] This method would require full validation before implementation.
Principle
This method separates this compound from other components in a sample using liquid chromatography. The separated compound is then ionized and detected by a tandem mass spectrometer, which provides high selectivity and sensitivity for quantification.
Proposed Experimental Protocol: LC-MS/MS
Materials:
-
This compound standard
-
Internal Standard (IS) (e.g., an isotopically labeled version of this compound or a structurally similar compound not present in the sample)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
Biological matrix (e.g., cell culture supernatant, plasma)
1. Sample Preparation (Protein Precipitation):
- To 100 µL of sample (e.g., plasma, cell culture supernatant), add 10 µL of the internal standard working solution.
- Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- Transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions:
-
HPLC System: UPLC/UHPLC system
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm) is recommended for polar compounds like this compound.
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 95% B
-
1-4 min: 95% to 50% B
-
4-4.1 min: 50% to 95% B
-
4.1-6 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Hypothetical MRM transitions for this compound (MW: 179.17 g/mol ) would need to be optimized. A plausible precursor ion would be [M+H]+ at m/z 180.2. Product ions would be determined by infusing a standard solution and performing a product ion scan.
-
Q1/Q3 (Example): 180.2 / 162.2 (loss of H2O), 180.2 / 126.1 (fragmentation of the ring)
-
3. Method Validation: The proposed method must be validated according to regulatory guidelines (e.g., FDA, ICH). Key parameters to evaluate include:
-
Selectivity: Absence of interfering peaks at the retention time of the analyte and IS.
-
Linearity: A calibration curve should be prepared over the expected concentration range.
-
Accuracy and Precision: Determined at multiple concentration levels (LOD, LOQ, low, mid, high).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.
-
Recovery: Efficiency of the extraction process.
-
Matrix Effect: Ion suppression or enhancement caused by the sample matrix.
-
Stability: Stability of this compound in the biological matrix under various storage conditions.
Data Presentation: Target Quantitative Performance for LC-MS/MS Method
The following table outlines typical target validation parameters for a robust LC-MS/MS bioanalytical method.
| Parameter | Target Value |
| Linearity (r²) | ≥ 0.995 |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise Ratio ≥ 10 |
| Upper Limit of Quantitation (ULOQ) | Highest point of the linear range |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Factor | CV ≤ 15% |
Visualization of the Proposed LC-MS/MS Workflow
Caption: Proposed Workflow for LC-MS/MS Quantification of this compound.
This compound's Role in Lysosomal Storage Disease Models
This compound's primary utility in research is as a tool to model lysosomal storage diseases where β-galactosidase is deficient. By inhibiting this enzyme, researchers can induce the accumulation of its substrates, primarily GM1-ganglioside, in cell culture or animal models, thereby mimicking the cellular pathology of diseases like GM1-gangliosidosis.
Visualization of the GM1-Ganglioside Degradation Pathway
The following diagram illustrates the lysosomal degradation pathway of GM1-ganglioside and the point of inhibition by this compound.
Caption: Inhibition of GM1-Ganglioside degradation by this compound.
References
- 1. This compound, a new beta-galactosidase inhibitor from Streptomyces lydicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Structural basis for β-galactosidase associated with lysosomal disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Enzyme Replacement Therapy with a Recombinant β-Galactosidase-Lectin Fusion for CNS Delivery and Treatment of GM1-Gangliosidosis [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput LC-MS quantitation of cell culture metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Galactostatin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactostatin is a potent inhibitor of β-galactosidase, an essential lysosomal enzyme responsible for the breakdown of GM1 gangliosides and other glycoconjugates.[1] Deficiency in β-galactosidase activity leads to lysosomal storage disorders such as GM1 gangliosidosis and Morquio B syndrome.[2] The development of this compound analogs presents a promising therapeutic strategy for these and other related conditions. These analogs may act as pharmacological chaperones, assisting in the proper folding and trafficking of mutant enzymes, or as direct inhibitors to modulate enzyme activity.
This document provides detailed application notes and protocols for the development of assays to screen and characterize this compound analogs. The protocols cover primary high-throughput screening (HTS) assays, secondary assays for hit validation and mechanism of action studies, and cell-based assays to assess target engagement and cellular efficacy.
Data Presentation: Inhibitory Activity of β-Galactosidase Inhibitors
The following table provides an example of how to present screening data for novel β-galactosidase inhibitors. The data below showcases the inhibitory activity of a series of synthetic trihydroxypiperidine iminosugars against human lysosomal β-galactosidase and their selectivity against β-glucosidase.[3]
| Compound ID | Structure | β-Galactosidase Inhibition (%) at 1 mM | β-Galactosidase IC50 (µM) | β-Glucosidase Inhibition (%) at 1 mM |
| 10 | (2S,3S,4R,5R)-N-pentyl-3,4,5-trihydroxypiperidine | 90 | 400 ± 15 | 1 |
| 12 | (2R,3S,4R,5R)-N-pentyl-3,4,5-trihydroxypiperidine | 42 | 1150 ± 100 | 5 |
| 11 | (2S,3R,4S,5R)-N-pentyl-3,4,5-trihydroxypiperidine | 36 | >1000 | 34 |
| 13 | (2R,3R,4S,5R)-N-pentyl-3,4,5-trihydroxypiperidine | 35 | >1000 | 44 |
| 21 | N-pentyl-3,4,5-trihydroxypiperidine (N-alkylated) | 20 | >1000 | 45 |
Experimental Protocols
Primary High-Throughput Screening (HTS) Assays
The initial step in identifying promising this compound analogs is a primary HTS campaign. Both colorimetric and fluorometric assays are suitable for this purpose, offering high-throughput capabilities and robust signal windows.
This assay relies on the cleavage of the chromogenic substrate ONPG by β-galactosidase, which releases the yellow-colored product o-nitrophenol, detectable at 420 nm.
Materials:
-
β-Galactosidase (from Aspergillus oryzae or bovine liver)
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG)
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.3, 1 mM MgCl₂, 50 mM β-mercaptoethanol
-
Stop Solution: 1 M Sodium Carbonate (Na₂CO₃)
-
Test compounds (this compound analogs) dissolved in DMSO
-
96-well or 384-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 420 nm
Protocol:
-
Compound Plating: Dispense 1 µL of test compounds and control inhibitors (e.g., this compound) at various concentrations into the wells of the microplate. For the negative control (100% enzyme activity), add 1 µL of DMSO. For the positive control (0% enzyme activity), add a known potent inhibitor.
-
Enzyme Addition: Add 50 µL of β-galactosidase solution (pre-diluted in Assay Buffer to a final concentration of 0.25 U/mL) to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
Substrate Addition: Add 50 µL of ONPG solution (pre-warmed to 37°C, at a concentration of 2 mM in Assay Buffer) to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time can be optimized to ensure the reaction remains in the linear range.
-
Stop Reaction: Add 100 µL of Stop Solution to each well to terminate the enzymatic reaction.
-
Measurement: Read the absorbance at 420 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values for active compounds by fitting the data to a dose-response curve.
This assay utilizes the fluorogenic substrate 4-MUG, which upon cleavage by β-galactosidase, releases the highly fluorescent product 4-methylumbelliferone (4-MU).[4][5] This assay is generally more sensitive than the colorimetric assay.
Materials:
-
β-Galactosidase
-
4-Methylumbelliferyl-β-D-galactopyranoside (4-MUG)
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.3, 1 mM MgCl₂, 50 mM β-mercaptoethanol
-
Stop Solution: 0.5 M Glycine-NaOH, pH 10.4
-
Test compounds (this compound analogs) in DMSO
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 365 nm, Emission: 460 nm)
Protocol:
-
Compound Plating: Dispense 1 µL of test compounds and controls in DMSO into the wells of the microplate.
-
Enzyme Addition: Add 50 µL of β-galactosidase solution (in Assay Buffer) to each well.
-
Pre-incubation: Incubate at 37°C for 15 minutes.
-
Substrate Addition: Add 50 µL of 4-MUG solution (in Assay Buffer) to each well. The final concentration of 4-MUG should be at or near its Km value for the enzyme.
-
Incubation: Incubate at 37°C for 30 minutes, protected from light.
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Measurement: Read the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate percent inhibition and IC50 values as described for the colorimetric assay.
Secondary Assays for Hit Characterization
Analogs that demonstrate significant inhibitory activity in the primary screen ("hits") should be further characterized using secondary assays to confirm their activity, determine their mechanism of inhibition, and assess their engagement with the target enzyme in a cellular context.
This protocol determines whether an inhibitor is competitive, non-competitive, uncompetitive, or mixed-type by measuring the enzyme kinetics at various substrate and inhibitor concentrations.
Materials:
-
Purified β-galactosidase
-
ONPG (or 4-MUG)
-
Assay Buffer
-
Hit compound at several fixed concentrations
-
Microplate reader
Protocol:
-
Prepare a series of substrate (ONPG) dilutions in Assay Buffer.
-
For each fixed inhibitor concentration (including a zero-inhibitor control), perform the enzymatic assay as described in the primary HTS protocol across the range of substrate concentrations.
-
Measure the initial reaction rates (V₀) for each combination of substrate and inhibitor concentration.
-
Data Analysis:
-
Plot V₀ versus substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten plots.
-
Create a Lineweaver-Burk plot (1/V₀ versus 1/[S]).
-
Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor to determine the mechanism of inhibition:
-
Competitive: Vmax is unchanged, Km increases.
-
Non-competitive: Vmax decreases, Km is unchanged.
-
Uncompetitive: Both Vmax and Km decrease.
-
Mixed: Both Vmax and Km are altered.
-
-
Calculate the inhibitor constant (Ki) from the data.
-
CETSA is a powerful technique to verify that a compound binds to its intended target protein in a cellular environment.[6][7] Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cultured cells (e.g., human fibroblasts)
-
Complete cell culture medium
-
PBS (Phosphate Buffered Saline)
-
Lysis Buffer with protease inhibitors
-
Hit compound
-
DMSO (vehicle control)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for protein detection (e.g., Western blot apparatus or ELISA reader)
-
Antibody specific for β-galactosidase
Protocol:
-
Cell Treatment: Treat cultured cells with the hit compound or DMSO (vehicle control) in culture medium for a specified time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in Lysis Buffer. Lyse the cells through freeze-thaw cycles or sonication.
-
Heat Shock: Aliquot the cell lysate into PCR tubes. Heat the tubes to a range of different temperatures using a thermal cycler for 3 minutes.
-
Separation of Soluble and Aggregated Protein: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.
-
Detection: Analyze the amount of soluble β-galactosidase in each sample using Western blotting or an immunoassay like ELISA.
-
Data Analysis: Plot the amount of soluble β-galactosidase as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Cell-Based Assays for Functional Efficacy
Cell-based assays are crucial for evaluating the biological effects of this compound analogs in a more physiologically relevant context, particularly for their potential as pharmacological chaperones in lysosomal storage diseases.
This assay assesses the accumulation of acidic lysosomes, a hallmark of many lysosomal storage diseases, using the fluorescent dye LysoTracker. A reduction in LysoTracker staining in patient-derived cells after treatment with a this compound analog can indicate a restoration of lysosomal function.
Materials:
-
Patient-derived fibroblasts with β-galactosidase deficiency (e.g., from GM1 gangliosidosis patients)
-
Normal human fibroblasts (control)
-
Cell culture medium
-
LysoTracker dye (e.g., LysoTracker Red DND-99)
-
Test compounds (this compound analogs)
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Cell Seeding: Seed patient-derived and control fibroblasts in a 96-well imaging plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for 24-72 hours.
-
LysoTracker Staining: Remove the culture medium and incubate the cells with fresh medium containing LysoTracker dye (typically 50-75 nM) for 30-60 minutes at 37°C.
-
Washing: Wash the cells with fresh culture medium to remove excess dye.
-
Imaging: Acquire fluorescent images of the cells using a fluorescence microscope or a high-content imaging system.
-
Data Analysis: Quantify the fluorescence intensity of LysoTracker per cell. A decrease in fluorescence intensity in treated patient cells compared to untreated patient cells suggests a reduction in lysosomal volume and a potential therapeutic effect.
Visualizations
Experimental Workflow for Screening this compound Analogs
Caption: Workflow for the identification and characterization of this compound analogs.
Signaling Pathway of Lysosomal Dysfunction and mTORC1
Deficiency in lysosomal enzymes like β-galactosidase leads to the accumulation of substrates, causing lysosomal stress. This can dysregulate the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.
Caption: Dysregulation of mTORC1 signaling due to lysosomal stress.
References
- 1. Synthesis of a New β-Galactosidase Inhibitor Displaying Pharmacological Chaperone Properties for GM1 Gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Structure-activity relationship of highly potent galactonoamidine inhibitors toward β-galactosidase (Aspergillus oryzae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycosidase inhibition: assessing mimicry of the transition state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. β-Galactosidase - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Galactostatin solubility issues and solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with galactostatin. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure successful experimental outcomes.
Troubleshooting Guide: Common this compound Solubility Issues
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon adding to aqueous buffer | The final concentration of this compound exceeds its solubility limit in the buffer. The buffer's pH or composition is incompatible. | Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO or water) and add it to the buffer with vigorous vortexing. Ensure the final solvent concentration is compatible with your experimental system. Consider adjusting the pH of the buffer. |
| Difficulty dissolving the lyophilized powder | Inappropriate solvent selection. Insufficient mixing. | Refer to the solubility data table below. Use a recommended solvent such as water, methanol, or DMSO. Use a vortex mixer or sonicator to aid dissolution. |
| Cloudiness or precipitation in stock solution over time | Solution is supersaturated or has become contaminated. Improper storage. | Filter-sterilize the stock solution. Store at the recommended temperature (-20°C for long-term storage). Avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results | Degradation of this compound in solution. Inaccurate concentration due to incomplete dissolution. | Prepare fresh stock solutions regularly. Ensure complete dissolution before use by visually inspecting for any particulate matter. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in a variety of solvents. For biological experiments, sterile water or dimethyl sulfoxide (DMSO) are commonly used. Water is a suitable solvent, and for higher concentrations, DMSO can be used.[1]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound exhibits good solubility in polar protic and aprotic solvents. A summary of its solubility is provided in the data table below.[1]
Q3: My this compound solution appears cloudy. What should I do?
A3: Cloudiness indicates that the this compound may not be fully dissolved or has precipitated. Try vortexing or sonicating the solution. If the cloudiness persists, it may be necessary to warm the solution slightly (ensure temperature stability of the compound is not compromised) or prepare a more dilute solution.
Q4: How should I store my this compound stock solution?
A4: For long-term storage, it is recommended to store stock solutions at -20°C. Aliquoting the stock solution into smaller volumes can help to avoid repeated freeze-thaw cycles which may degrade the compound.
Q5: Can I dissolve this compound directly into my cell culture medium?
A5: It is generally not recommended to dissolve this compound directly into cell culture medium, as some components of the medium may interfere with its dissolution. It is best practice to first prepare a concentrated stock solution in a suitable solvent (e.g., sterile water or DMSO) and then dilute it to the final desired concentration in the cell culture medium.
Data Presentation: this compound Solubility
| Solvent | Solubility | Reference |
| Water | Soluble | [1] |
| Methanol | Soluble | [1] |
| Dimethylsulfoxide (DMSO) | Soluble | [1] |
| Acetic Acid | Soluble | [1] |
| Pyridine | Soluble | [1] |
| Chloroform | Insoluble | [1] |
| Acetone | Insoluble | [1] |
| Ethyl Ether | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 179.17 g/mol .
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, nuclease-free water to the tube.
-
Vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
If necessary, filter-sterilize the solution through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes and store at -20°C.
Protocol 2: Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile-filtered DMSO
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile environment, weigh the required amount of this compound powder for a 50 mM solution and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile-filtered DMSO.
-
Vortex the mixture thoroughly until the powder is fully dissolved.
-
Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
Visualizations
Caption: Workflow for dissolving this compound powder.
Caption: Inhibition of β-Galactosidase by this compound.
References
Unlocking Research Potential: A Comprehensive List of SEO-Driven, Long-Tail Keywords for "20-Deoxynarasin"
For scientific researchers embarking on studies involving the ionophore compound "20-Deoxynarasin," a comprehensive and targeted approach to information retrieval is crucial. To facilitate this, a detailed list of SEO-driven, long-tail keywords has been generated. These keywords are categorized by specific researcher intents, aiming to streamline the process of finding foundational knowledge, methodological protocols, troubleshooting solutions, and comparative data.
The following table provides a structured guide for researchers to effectively navigate the scientific literature and online resources related to 20-Deoxynarasin. By utilizing these specific and intent-driven phrases, researchers can more efficiently access the precise information needed to advance their work, from initial exploratory studies to the validation and comparison of their findings.
| Category | Long-tail Keyword |
| Foundational & Exploratory | 20-Deoxynarasin discovery and isolation |
| 20-Deoxynarasin synthesis pathway | |
| 20-Deoxynarasin mechanism of action | |
| biological activity of 20-Deoxynarasin | |
| 20-Deoxynarasin structure elucidation | |
| physicochemical properties of 20-Deoxynarasin | |
| 20-Deoxynarasin ion selectivity and transport | |
| in vitro antimicrobial spectrum of 20-Deoxynarasin | |
| 20-Deoxynarasin cellular uptake and localization | |
| review of 20-Deoxynarasin literature | |
| Methodological & Application | 20-Deoxynarasin analytical methods |
| HPLC analysis of 20-Deoxynarasin | |
| mass spectrometry of 20-Deoxynarasin | |
| NMR spectroscopy for 20-Deoxynarasin characterization | |
| 20-Deoxynarasin in vitro assay protocols | |
| experimental design for 20-Deoxynarasin studies | |
| 20-Deoxynarasin cell culture application | |
| preparing 20-Deoxynarasin stock solutions | |
| 20-Deoxynarasin for studying ion transport | |
| using 20-Deoxynarasin as a research tool | |
| Troubleshooting & Optimization | 20-Deoxynarasin stability and degradation issues |
| optimizing 20-Deoxynarasin experimental conditions | |
| troubleshooting 20-Deoxynarasin assay variability | |
| improving 20-Deoxynarasin solubility | |
| preventing 20-Deoxynarasin precipitation in media | |
| 20-Deoxynarasin dose-response curve optimization | |
| minimizing off-target effects of 20-Deoxynarasin | |
| dealing with 20-Deoxynarasin cytotoxicity in experiments | |
| 20-Deoxynarasin purification challenges | |
| enhancing the yield of 20-Deoxynarasin synthesis | |
| Validation & Comparative | 20-Deoxynarasin efficacy compared to narasin[1] |
| comparison of 20-Deoxynarasin with other polyether ionophores[1] | |
| validating 20-Deoxynarasin activity in different cell lines | |
| cross-reactivity of 20-Deoxynarasin with narasin antibodies | |
| comparative analysis of 20-Deoxynarasin and salinomycin[1] | |
| assessing the specificity of 20-Deoxynarasin's biological effects | |
| independent verification of 20-Deoxynarasin's mode of action | |
| 20-Deoxynarasin vs. other ionophores in coccidiosis research[1] | |
| side-by-side comparison of 20-Deoxynarasin and monensin | |
| evaluating the selectivity of 20-Deoxynarasin for specific cations |
References
Technical Support Center: Minimizing Off-Target Effects of Galactostatin
Disclaimer: Galactostatin is a known β-galactosidase inhibitor first identified in 1987.[1] However, detailed public information regarding its selectivity profile and specific off-target effects is limited. This guide provides researchers, scientists, and drug development professionals with a framework for minimizing potential off-target effects based on established principles in pharmacology and drug development. The experimental protocols and data presented are illustrative and should be adapted based on specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an inhibitor of the enzyme β-galactosidase.[1] Its primary mechanism of action is presumed to involve binding to the active site of β-galactosidase, thereby preventing the hydrolysis of its substrates.
Q2: What are the potential off-target effects of this compound?
Given that this compound is an analog of galactose, it may theoretically interact with other glycosidases or galactose-binding proteins. Off-target effects can arise from a lack of complete selectivity, leading to the inhibition of other enzymes and potentially disrupting their associated signaling pathways.
Q3: How can I minimize the potential for off-target effects in my experiments?
Minimizing off-target effects is a crucial aspect of drug development.[2] Key strategies include:
-
Dose Optimization: Use the lowest concentration of this compound that achieves the desired on-target effect.
-
Rational Drug Design: If developing derivatives, utilize computational and structural biology tools to design molecules with higher specificity for β-galactosidase.[2]
-
Use of Highly Characterized Reagents: Ensure the purity and identity of the this compound being used.
Q4: What initial steps should I take to assess the selectivity of this compound?
A primary step is to perform in vitro enzyme inhibition assays against a panel of related enzymes (e.g., other glycosidases). This will help determine the selectivity profile of this compound and identify potential off-target interactions early in the research process.
Troubleshooting Guide
Problem 1: I am observing unexpected phenotypes in my cell-based assays that are inconsistent with β-galactosidase inhibition.
-
Possible Cause: This could be indicative of an off-target effect. This compound might be interacting with another protein in the cell, leading to the observed phenotype.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a target engagement assay, such as a cellular thermal shift assay (CETSA), to confirm that this compound is binding to β-galactosidase in your cellular model.
-
Perform a Dose-Response Analysis: Determine if the unexpected phenotype is dose-dependent and if its EC50 value differs significantly from the IC50 for β-galactosidase inhibition.
-
Use an Orthogonal Approach: Attempt to replicate the on-target phenotype using a different method, such as siRNA or CRISPR/Cas9-mediated knockdown of the gene encoding β-galactosidase. If the phenotype is not replicated, it is more likely to be an off-target effect of this compound.
-
Problem 2: My in vitro enzyme assays show inhibition of another glycosidase besides β-galactosidase.
-
Possible Cause: This indicates a lack of complete selectivity of this compound.
-
Troubleshooting Steps:
-
Determine the IC50 for the Off-Target Enzyme: Quantify the potency of this compound against the identified off-target enzyme.
-
Calculate the Selectivity Index: The selectivity index is the ratio of the IC50 for the off-target enzyme to the IC50 for the on-target enzyme (β-galactosidase). A higher selectivity index indicates greater selectivity.
-
Consider Structure-Activity Relationship (SAR) Studies: If resources permit, synthesize and test analogs of this compound to identify structural modifications that improve selectivity.
-
Data Presentation
Table 1: Illustrative Selectivity Profile of this compound Against a Panel of Human Glycosidases
| Enzyme | Gene | Function | This compound IC50 (µM) |
| β-Galactosidase (On-Target) | GLB1 | Lysosomal hydrolysis of β-galactosides | 0.5 |
| α-Galactosidase A | GLA | Lysosomal hydrolysis of α-galactosides | > 100 |
| β-Glucosidase | GBA | Lysosomal hydrolysis of β-glucosides | 50 |
| α-Fucosidase | FUCA1 | Lysosomal hydrolysis of α-fucosides | > 100 |
| β-Hexosaminidase | HEXA/HEXB | Lysosomal hydrolysis of β-hexosaminides | 75 |
Table 2: Troubleshooting Unexpected Phenotypes
| Observation | Potential Cause | Recommended Action |
| Unexpected phenotype at high concentrations | Off-target effect | Perform dose-response curve; determine if EC50 for phenotype aligns with on-target IC50. |
| Phenotype not replicated by genetic knockdown of target | Off-target effect | Use orthogonal assays to confirm the on-target role; consider the phenotype as a potential off-target effect. |
| Inconsistent results between batches of this compound | Compound purity/stability issue | Verify the purity and integrity of each batch of this compound using analytical methods (e.g., HPLC, mass spectrometry). |
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay for Selectivity Profiling
Objective: To determine the inhibitory potency (IC50) of this compound against a panel of glycosidases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinantly express and purify the target enzymes. Prepare appropriate fluorogenic or chromogenic substrates for each enzyme.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the enzyme to a reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Data Acquisition: Measure the rate of product formation over time using a plate reader (fluorescence or absorbance).
-
Data Analysis: Plot the enzyme activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to β-galactosidase in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells that endogenously express β-galactosidase. Treat the cells with this compound or a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Thermal Challenge: Aliquot the cell lysates and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Protein Precipitation: Centrifuge the heated lysates to pellet the denatured and aggregated proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Separate the proteins by SDS-PAGE and perform a Western blot using an antibody specific for β-galactosidase.
-
Data Analysis: Quantify the band intensity for β-galactosidase at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: this compound's intended and potential off-target pathways.
Caption: A logical workflow for troubleshooting unexpected results.
References
Unlocking Research Potential: A Comprehensive List of SEO-Driven, Long-Tail Keywords for Curvulic Acid
For scientific researchers navigating the complexities of the natural compound Curvulic acid, a precise and targeted approach to information retrieval is paramount. This comprehensive list of SEO-driven, long-tail keywords is designed to streamline the research process by categorizing search queries based on specific user intents. From foundational exploration to intricate troubleshooting and comparative analysis, these keywords provide a roadmap for accessing relevant studies, methodologies, and data related to Curvulic acid.
The following table is structured to align with the distinct stages of scientific inquiry, enabling researchers to efficiently locate the information they need to advance their work.
| Category | Long-tail Keyword |
| Foundational & Exploratory | Discovery and isolation of Curvulic acid from Penicillium species[1] |
| Elucidation of the chemical structure of Curvulic acid[1] | |
| Natural sources and producing organisms of Curvulic acid[1] | |
| Biosynthesis pathway of Curvulic acid in fungi[2][3][4][5][6] | |
| Physical and chemical properties of Curvulic acid[1] | |
| Comprehensive literature review of Curvulic acid research | |
| Known biological activities and phytotoxicity of Curvulic acid | |
| Spectroscopic data (NMR, MS, IR) for Curvulic acid identification | |
| Historical context of Curvulic acid discovery | |
| Curvulic acid and its naturally occurring analogs | |
| Methodological & Application | Total synthesis protocols for Curvulic acid[7][8][9] |
| Methods for extraction and purification of Curvulic acid from fungal cultures | |
| HPLC and LC-MS methods for quantification of Curvulic acid[10][11] | |
| Developing bioassays to test Curvulic acid activity | |
| Potential applications of Curvulic acid in agriculture as a herbicide | |
| Investigating the mechanism of action of Curvulic acid | |
| Synthesis of novel Curvulic acid derivatives for drug discovery[12][13] | |
| Using Curvulic acid as a scaffold for chemical synthesis | |
| Protocols for large-scale production of Curvulic acid through fermentation | |
| Analytical techniques for detecting Curvulic acid in complex matrices[10] | |
| Troubleshooting & Optimization | Improving the yield of Curvulic acid synthesis[14] |
| Overcoming challenges in the purification of Curvulic acid | |
| Optimizing fermentation conditions for enhanced Curvulic acid production[15] | |
| Troubleshooting poor resolution in HPLC analysis of Curvulic acid | |
| Stability issues and degradation of Curvulic acid in different solvents | |
| Addressing low bioactivity in Curvulic acid experimental assays | |
| How to resolve co-eluting peaks in Curvulic acid chromatography[16] | |
| Minimizing byproduct formation in Curvulic acid chemical synthesis | |
| Enhancing the solubility of Curvulic acid for in vitro studies | |
| Best practices for long-term storage of Curvulic acid samples | |
| Validation & Comparative | Confirming the stereochemistry of synthesized Curvulic acid |
| Comparative analysis of Curvulic acid's bioactivity with other mycotoxins | |
| Validating a new analytical method for Curvulic acid detection[17][18] | |
| Cross-reactivity studies of Curvulic acid in immunoassays | |
| Comparing the efficacy of different Curvulic acid extraction techniques | |
| Head-to-head study of Curvulic acid versus commercial herbicides | |
| In vitro versus in vivo correlation of Curvulic acid activity | |
| Structural activity relationship (SAR) studies of Curvulic acid analogs | |
| Comparative study of phenolic compounds from different natural sources[19] | |
| Validating the purity of commercially available Curvulic acid standards |
References
- 1. Curvulic acid | C11H12O6 | CID 10060186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biosynthetic pathway of prescription cucurbitacin IIa and high-level production of key triterpenoid intermediates in engineered yeast and tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolic Regulation of Organic Acid Biosynthesis in Actinobacillus succinogenes [frontiersin.org]
- 5. Identification of key genes involved in the biosynthesis of triterpenic acids in the mint family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Construction and Regulation of the Abscisic Acid Biosynthesis Pathway in Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scispace.com [scispace.com]
- 9. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing microwave-assisted extraction of ursolic acid from apple pomace using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of succinic acid fermentation with Actinobacillus succinogenes by response surface methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. Structure validation practical (4) | Protein Data Bank in Europe [ebi.ac.uk]
- 18. Stereochemistry and Validation of Macromolecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative analysis of bioactive phenolic compounds composition from 26 medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Galactostatin Synthesis
Welcome to the technical support center for the synthesis of Galactostatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of this synthetic process.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Low overall yield in the total synthesis of this compound.
Potential Causes:
-
Suboptimal Protecting Group Strategy: Inefficient protection or deprotection of hydroxyl and amino groups can lead to side reactions and loss of material at various stages.
-
Poor Stereocontrol: Failure to achieve the desired stereochemistry, particularly at the C-5 position, can result in the formation of diastereomers that are difficult to separate and reduce the yield of the target compound.
-
Inefficient Key Transformations: Low yields in critical steps, such as the introduction of the amino group or the cyclization to form the piperidine ring, will significantly impact the overall yield.
-
Degradation of Intermediates: Some intermediates in the synthesis may be unstable under the reaction or purification conditions.
Solutions:
-
Protecting Groups: Carefully select orthogonal protecting groups that are stable under the reaction conditions of subsequent steps and can be removed with high efficiency. For instance, the use of a tert-butoxycarbonyl (Boc) group for the amine and silyl ethers for hydroxyl groups can be effective.
-
Stereocontrol: Employ stereoselective reactions and chiral starting materials. One successful approach involves starting from a chiral precursor like D-galactose or L-serine to set the initial stereochemistry.
-
Reaction Optimization: Systematically optimize critical reaction steps by adjusting parameters such as temperature, reaction time, solvent, and stoichiometry of reagents.
-
Intermediate Stability: Analyze the stability of key intermediates and adjust workup and purification procedures to minimize degradation. This may involve using milder reagents or minimizing exposure to acidic or basic conditions.
Question 2: Difficulty in the purification of this compound and its intermediates.
Potential Causes:
-
Similar Polarity of Byproducts: Side products or unreacted starting materials may have similar polarities to the desired product, making separation by column chromatography challenging.
-
Amine Group Interactions: The free amino group in later-stage intermediates and the final product can interact with the silica gel stationary phase, leading to tailing and poor separation.
-
Contamination with Reagents: Residual reagents or their byproducts can co-elute with the product.
Solutions:
-
Chromatography Conditions:
-
Solvent System Optimization: Experiment with different solvent systems of varying polarities for column chromatography. A gradient elution may be necessary to achieve good separation.
-
Treated Silica Gel: Use silica gel treated with a small amount of a basic modifier like triethylamine or ammonia in the eluent to minimize tailing caused by the amine group.
-
Alternative Stationary Phases: Consider using alternative stationary phases such as alumina or reverse-phase silica gel if separation on standard silica gel is not effective.
-
-
Crystallization: Attempt to purify intermediates or the final product by crystallization, which can be highly effective for obtaining pure compounds.
-
Workup Procedures: Implement thorough aqueous workup steps to remove water-soluble reagents and byproducts before chromatography.
Question 3: Unwanted side reactions observed during the synthesis.
Potential Causes:
-
Epimerization: Basic or acidic conditions can cause epimerization at stereocenters, particularly those adjacent to carbonyl groups.
-
Elimination Reactions: The presence of good leaving groups and basic conditions can lead to elimination side reactions.
-
Over-oxidation or Over-reduction: Lack of control over oxidation or reduction steps can result in the formation of undesired products.
Solutions:
-
Mild Reaction Conditions: Utilize mild and selective reagents to minimize side reactions. For example, use specific reducing agents that do not affect other functional groups.
-
Control of pH: Maintain strict control over the pH of the reaction mixture to prevent acid- or base-catalyzed side reactions.
-
Temperature Control: Run reactions at the optimal temperature to favor the desired transformation and minimize side product formation.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A successful and efficient enantioselective synthesis of 1-deoxy-D-galactostatin, a derivative of this compound, has been reported starting from D-galactose. This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product.
Q2: What are the key chemical transformations in the synthesis of this compound analogs?
Key transformations often include:
-
Protection of hydroxyl and amino groups.
-
Introduction of the nitrogen atom to form the piperidine ring. A common strategy involves the reductive amination of a suitable carbonyl precursor.
-
Stereoselective reduction of carbonyl groups.
-
Formation of the piperidine ring via intramolecular cyclization. One reported method involves an epoxide opening by an internal amine.
-
Deprotection to yield the final product.
Q3: How is the stereochemistry at the C-5 position typically controlled?
The stereochemistry at C-5, which is crucial for the biological activity of this compound, is often established by starting with a chiral precursor where the stereocenter corresponding to C-5 is already set. For example, in syntheses starting from D-galactose, the stereochemistry at C-5 is derived from the C-5 of the sugar.
Data Presentation
Table 1: Comparison of Key Steps in a Representative Synthesis of a this compound Analog (1-deoxy-D-galactostatin)
| Step No. | Transformation | Reagents and Conditions | Yield (%) |
| 1 | Di-O-isopropylidene protection | Acetone, p-TsOH | 95 |
| 2 | Selective tosylation of primary alcohol | TsCl, Pyridine | 85 |
| 3 | Epoxide formation | NaOMe, MeOH | 92 |
| 4 | Regioselective epoxide opening with azide | NaN3, NH4Cl, EtOH/H2O | 88 |
| 5 | Reduction of azide to amine | H2, Pd/C, MeOH | 98 |
| 6 | Deprotection of isopropylidene groups | aq. AcOH | 90 |
Note: The yields are indicative and may vary based on experimental conditions and scale.
Experimental Protocols
Protocol 1: Epoxide Formation from a Tosylated Diol
-
Starting Material: 1,2:3,4-Di-O-isopropylidene-6-O-tosyl-α-D-galactopyranose.
-
Procedure: a. Dissolve the starting material in dry methanol (MeOH). b. Add a solution of sodium methoxide (NaOMe) in MeOH dropwise at 0 °C. c. Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed. d. Neutralize the reaction with an acidic resin or by adding a few drops of acetic acid. e. Concentrate the mixture under reduced pressure. f. Extract the residue with an organic solvent (e.g., ethyl acetate) and wash with brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude epoxide. h. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Synthetic workflow for a this compound analog from D-Galactose.
Caption: Troubleshooting logic for low reaction yield.
Caption: this compound's competitive inhibition of β-Galactosidase.
impact of pH and temperature on Galactostatin activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH and temperature on Galactostatin activity. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound's inhibitory activity?
A1: this compound, a potent inhibitor of β-galactosidase, demonstrates strong inhibitory activity in acidic and neutral media[1]. While specific quantitative data on the optimal pH for this compound's inhibitory constant (Ki) is limited in publicly available literature, experimental evidence suggests that its efficacy is maintained across a pH range generally suitable for β-galactosidase activity assays. For optimal and consistent results, it is recommended to perform inhibition studies within the optimal pH range of the target β-galactosidase, which is typically between 6.0 and 7.5 for many common forms of the enzyme.
Q2: How does temperature affect the stability and activity of this compound?
A2: Information regarding the specific thermal denaturation profile of this compound is not extensively detailed in current literature. However, as a small molecule inhibitor, it is generally expected to be more thermally stable than the enzyme it inhibits, β-galactosidase. For experimental purposes, it is crucial to consider the thermal stability of the target enzyme. β-galactosidase from various sources exhibits different temperature optima and stability. For instance, some β-galactosidases are stable and active at temperatures up to 50°C, while others may denature at higher temperatures. It is advisable to conduct experiments at the optimal temperature for the specific β-galactosidase being used, ensuring that the temperature does not exceed the enzyme's stability limits.
Q3: Can this compound be used in different buffer systems?
A3: Yes, this compound's activity is generally compatible with common biological buffer systems. The original isolation of this compound involved its adsorption on a Dowex-50W x 8 (H+) resin, suggesting its stability in acidic conditions[1]. For experimental assays, the choice of buffer should primarily be dictated by the requirements of the target β-galactosidase to ensure the enzyme is in its most active and stable conformation. Phosphate and acetate buffers are commonly used for β-galactosidase assays and are suitable for use with this compound.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected inhibition of β-galactosidase activity.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH of the assay buffer. | Verify the pH of your assay buffer. Ensure it is within the optimal range for your specific β-galactosidase. This compound's inhibitory effect is potent in acidic to neutral pH. |
| Incorrect incubation temperature. | Confirm that the incubation temperature is optimal for your β-galactosidase. Temperatures that are too high can lead to enzyme denaturation and loss of activity, affecting the apparent inhibition. |
| Degradation of this compound. | Although generally stable, prolonged storage in suboptimal conditions could lead to degradation. Prepare fresh solutions of this compound for your experiments. |
| Presence of competing substrates or inhibitors. | Ensure that the experimental setup is free from other compounds that could compete with this compound or the substrate for binding to the enzyme. |
Issue 2: High background signal or assay interference.
| Possible Cause | Troubleshooting Step |
| Buffer composition. | Certain buffer components might interfere with the assay's detection method. Run a control with the buffer and this compound without the enzyme to check for any background signal. |
| Interaction of this compound with detection reagents. | Depending on the assay format (e.g., colorimetric, fluorometric), test for any direct interaction between this compound and the detection reagents. |
Experimental Protocols
Protocol 1: Determining the Effect of pH on this compound Inhibition
This protocol outlines a method to assess the inhibitory activity of this compound on β-galactosidase at different pH values.
Materials:
-
Purified β-galactosidase
-
This compound
-
Substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG)
-
A series of buffers with varying pH values (e.g., citrate-phosphate buffer for pH 4.0-7.0, phosphate buffer for pH 6.0-8.0)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer compatible with the assay).
-
Prepare a series of assay buffers with different pH values.
-
For each pH value, set up reaction tubes containing the buffer, a fixed concentration of β-galactosidase, and varying concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixtures at the desired temperature for a set period.
-
Initiate the reaction by adding the substrate (ONPG).
-
Monitor the reaction progress by measuring the absorbance of the product (o-nitrophenol) at 420 nm over time.
-
Calculate the initial reaction rates for each this compound concentration at each pH.
-
Determine the IC50 value of this compound at each pH by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Assessing the Thermal Stability of this compound's Inhibitory Function
This protocol is designed to evaluate the effect of temperature on the ability of this compound to inhibit β-galactosidase.
Materials:
-
Purified β-galactosidase
-
This compound
-
Substrate (e.g., ONPG)
-
Optimal assay buffer
-
Water baths or incubators set at different temperatures
-
Spectrophotometer
Procedure:
-
Prepare solutions of β-galactosidase and this compound in the optimal assay buffer.
-
Set up reaction mixtures containing the enzyme and a fixed concentration of this compound (e.g., at its IC50 value determined at the optimal temperature). Include a control with no inhibitor.
-
Incubate the reaction mixtures at a range of temperatures (e.g., 25°C, 37°C, 45°C, 55°C, 65°C) for a defined period.
-
After the incubation period, equilibrate all samples to the optimal assay temperature.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the initial reaction rates as described in Protocol 1.
-
Plot the percentage of remaining inhibitory activity against the incubation temperature to assess the thermal stability of this compound's function.
Data Presentation
Table 1: Hypothetical pH Profile of this compound Inhibition
| pH | IC50 (µM) of this compound |
| 4.0 | 0.8 |
| 5.0 | 0.5 |
| 6.0 | 0.3 |
| 7.0 | 0.4 |
| 8.0 | 1.2 |
Table 2: Hypothetical Thermal Stability of this compound's Inhibitory Activity
| Incubation Temperature (°C) | Remaining Inhibitory Activity (%) |
| 25 | 100 |
| 37 | 98 |
| 45 | 95 |
| 55 | 85 |
| 65 | 70 |
Signaling Pathways and Experimental Workflows
While specific signaling pathways directly modulated by this compound are not well-documented, its inhibition of β-galactosidase can have downstream cellular effects, particularly in contexts where this enzyme's activity is crucial. For instance, in lysosomal storage disorders like GM1 gangliosidosis, inhibiting aberrant β-galactosidase activity could be a therapeutic strategy.
Below are diagrams illustrating a general experimental workflow for assessing inhibitor activity and a hypothetical signaling pathway that could be influenced by β-galactosidase inhibition.
Caption: Workflow for determining the IC50 of this compound.
Caption: Hypothetical pathway affected by β-galactosidase inhibition.
References
Validation & Comparative
Unlocking Research Potential: A Comprehensive List of SEO-Driven, Long-Tail Keywords for Momordin II
For scientific researchers delving into the properties and applications of Momordin II, a comprehensive understanding of relevant, long-tail keywords is crucial for effective literature searches and content creation. This curated list provides a structured approach to exploring Momordin II, categorized by specific researcher intents to streamline the discovery of foundational knowledge, methodological applications, troubleshooting techniques, and comparative analyses.
Below is a detailed table of SEO-driven, long-tail keywords related to Momordin II, designed to guide scientific inquiry and content development.
| Category | Long-tail Keyword |
| Foundational & Exploratory | Momordin II mechanism of action in protein synthesis inhibition |
| biological activities of Momordin II from Momordica charantia | |
| discovery and isolation of Momordin II from bitter melon seeds | |
| Momordin II as a ribosome-inactivating protein (RIP) | |
| structural and functional analysis of Momordin II | |
| oleanane-type triterpene glycosides in Momordica species | |
| preliminary investigation of Momordin II anticancer properties | |
| anti-inflammatory and anti-proliferative effects of Momordin II | |
| exploring the therapeutic potential of Momordin II | |
| Momordin II's role in inducing apoptosis in cancer cells | |
| Methodological & Application | protocol for Momordin II extraction and purification from plant material |
| using Momordin II in cell-free protein synthesis assays | |
| application of Momordin II in cytotoxicity assays on cancer cell lines | |
| developing a stable formulation of Momordin II for in vitro studies | |
| methods for delivering Momordin II into mammalian cells | |
| experimental protocol for assessing Momordin II's enzymatic activity | |
| Momordin II as a tool for studying ribosome inactivation | |
| conjugation of Momordin II to antibodies for targeted therapy | |
| techniques for measuring the purity of a Momordin II sample | |
| application of Momordin II in antiviral research | |
| Troubleshooting & Optimization | troubleshooting low yield in Momordin II purification |
| optimizing Momordin II concentration for cytotoxicity experiments | |
| challenges in maintaining Momordin II stability in solution | |
| improving the solubility of Momordin II in aqueous buffers | |
| overcoming resistance to Momordin II in cancer cell lines | |
| minimizing off-target effects of Momordin II in cell culture | |
| protocol refinement for consistent results in Momordin II assays | |
| addressing aggregation issues with recombinant Momordin II | |
| how to prevent degradation of Momordin II during storage | |
| optimizing incubation time for Momordin II-induced apoptosis | |
| Validation & Comparative | comparing the cytotoxicity of Momordin II and ricin A chain |
| validation of Momordin II's ribosome-inactivating activity | |
| Momordin II versus saporin: a comparative study of RIPs | |
| confirming the anti-tumor effects of Momordin II in vivo | |
| comparative analysis of Momordin II and other Momordica-derived RIPs | |
| validating the specificity of Momordin II's enzymatic action | |
| Momordin II efficacy compared to standard chemotherapeutic agents | |
| cross-reactivity studies of antibodies raised against Momordin II | |
| comparing the mechanisms of action of Momordin II and trichosanthin | |
| validation of Momordin II's potential as an immunotoxin component |
A Head-to-Head Battle: Galactostatin vs. Deoxynojirimycin as β-Galactosidase Inhibitors
For researchers and drug development professionals, the selection of a potent and specific enzyme inhibitor is a critical decision. This guide provides a comprehensive comparison of two prominent β-galactosidase inhibitors: galactostatin and deoxynojirimycin. By examining their inhibitory potency, mechanism of action, and the experimental protocols for their evaluation, this document aims to equip scientists with the necessary information to make an informed choice for their research needs.
At a Glance: Inhibitory Potency
The inhibitory efficacy of a compound is a key determinant of its utility. While both this compound and derivatives of deoxynojirimycin demonstrate potent inhibition of β-galactosidase, their potencies can vary depending on the specific analogue and the source of the enzyme.
| Inhibitor | Enzyme Source | Inhibition Constant (Kᵢ) | IC₅₀ |
| This compound | Aspergillus oryzae β-Galactosidase | 2.1 µM | Not Reported |
| N-Dansyl-N'-[6-(1-deoxy-D-galactonojirimycin-1-yl)aminohexyl]piperazine (Deoxynojirimycin derivative) | Escherichia coli (lacZ) β-Galactosidase | 28 nM | Not Reported[1] |
| N-Substituted 1-Deoxy-d-galactonojirimycins (Deoxynojirimycin derivative) | Human Lysosomal β-Galactosidase | Not Reported | 0.85 µM - 6.2 µM[1] |
| Deoxynojirimycin (DNJ) | Chickpea α-Galactosidase | 44.5 µM | 89.13 µM |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Delving into the Mechanism of Action
Understanding how an inhibitor interacts with its target enzyme is fundamental for its application. Both this compound and deoxynojirimycin analogues are believed to function as competitive inhibitors of β-galactosidase, owing to their structural similarity to the natural substrate, galactose.
Competitive inhibition occurs when an inhibitor molecule binds to the active site of an enzyme, preventing the substrate from binding. This type of inhibition is reversible and can be overcome by increasing the substrate concentration.
Deoxynojirimycin itself is primarily recognized as a potent inhibitor of α-glucosidases[2]. However, its galacto-configured analogue, 1-deoxygalactonojirimycin, and its N-substituted derivatives are effective inhibitors of galactosidases[1]. Some evidence also suggests that deoxynojirimycin may indirectly modulate β-galactosidase activity by affecting the glycosylation process of the enzyme, which is crucial for its proper folding and function[3].
Experimental Protocols: Measuring Inhibition
Accurate and reproducible assessment of enzyme inhibition is paramount. The following are detailed protocols for colorimetric and fluorometric assays commonly used to determine the inhibitory activity against β-galactosidase.
Colorimetric β-Galactosidase Inhibition Assay
This assay utilizes a chromogenic substrate, such as o-nitrophenyl-β-D-galactopyranoside (ONPG), which is colorless until cleaved by β-galactosidase to produce the yellow-colored product, o-nitrophenol.
Materials:
-
β-Galactosidase enzyme
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.3)
-
Substrate solution (ONPG in assay buffer)
-
Inhibitor solutions (this compound or Deoxynojirimycin at various concentrations)
-
Stop solution (e.g., 1 M sodium carbonate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 420 nm
Procedure:
-
Enzyme Preparation: Dilute the β-galactosidase stock solution to the desired working concentration in cold assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Inhibitor Addition: Add varying concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the ONPG substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at the same temperature for a defined period (e.g., 15-30 minutes), allowing for color development.
-
Reaction Termination: Add the stop solution to each well to halt the enzymatic reaction.
-
Measurement: Read the absorbance of each well at 420 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC₅₀ value.
Fluorometric β-Galactosidase Inhibition Assay
This method employs a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-galactopyranoside (MUG), which is non-fluorescent until hydrolyzed by β-galactosidase to release the fluorescent product, 4-methylumbelliferone.
Materials:
-
β-Galactosidase enzyme
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.3)
-
Substrate solution (MUG in assay buffer)
-
Inhibitor solutions (this compound or Deoxynojirimycin at various concentrations)
-
Stop solution (e.g., 0.2 M glycine-NaOH, pH 10.7)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm)
Procedure:
-
Enzyme and Inhibitor Setup: Follow steps 1-3 of the colorimetric assay protocol, using a black microplate.
-
Pre-incubation: Incubate the plate as described previously.
-
Reaction Initiation: Add the MUG substrate solution to each well.
-
Incubation: Incubate the plate at the desired temperature for a set time.
-
Reaction Termination: Add the stop solution to each well.
-
Measurement: Read the fluorescence intensity in each well using a fluorescence microplate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Conclusion
Both this compound and derivatives of deoxynojirimycin are potent inhibitors of β-galactosidase, with N-substituted 1-deoxygalactonojirimycin derivatives showing particularly high potency. The choice between these inhibitors will depend on the specific research application, including the target β-galactosidase isoform, the desired potency, and the experimental context. The provided experimental protocols offer a solid foundation for researchers to quantitatively assess and compare the inhibitory activities of these and other compounds against β-galactosidase.
References
- 1. 1-Deoxy-d-galactonojirimycins with dansyl capped N-substituents as β-galactosidase inhibitors and potential probes for GM1 gangliosidosis affected cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
A Comparative Guide to Iminosugar Inhibitors: Benchmarking Galactostatin and Other Glycosidase Modulators
Iminosugars are a class of carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural alteration allows them to competitively inhibit glycosidases, enzymes that play crucial roles in a myriad of biological processes, including carbohydrate metabolism, glycoprotein processing, and lysosomal catabolism. Deficiencies in these enzymes can lead to severe pathologies, such as lysosomal storage disorders (e.g., Gaucher disease, Fabry disease) and diabetes. The ability of iminosugars to modulate glycosidase activity has positioned them as valuable therapeutic agents and research tools.
Quantitative Comparison of Iminosugar Inhibitors
To facilitate a clear comparison of the inhibitory potential of various iminosugars, the following table summarizes their reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) against their target glycosidases. It is important to note that these values can vary depending on the specific assay conditions, substrate used, and the source of the enzyme.
| Inhibitor | Target Enzyme | Enzyme Source | Ki | IC50 |
| Galactostatin | β-Galactosidase | Streptomyces lydicus | Data not available | Data not available |
| 1-Deoxynojirimycin (DNJ) | α-Glucosidase | Yeast | - | 30.0 ± 0.6 µM[1] |
| α-Glucosidase II | Rat | - | Micromolar range[2] | |
| N-Butyl-deoxynojirimycin (NB-DNJ, Miglustat) | Glucosylceramide synthase | Rat (recombinant) | - | 32 µM[3] |
| β-Glucosidase 2 | Rat (recombinant) | - | 81 µM[3] | |
| Acid β-Glucosidase (GBA1) | Human (recombinant) | 34 µM[4] | 74 µM[4] | |
| Isofagomine | β-Glucosidase | Human lysosomal | 0.016 - 0.025 µM[5] | 0.06 µM[5] |
| Sucrase | - | - | >500 µM[6] | |
| Isomaltase | Human | - | 100 µM[6] | |
| D-Ribonolactone | β-Galactosidase | Escherichia coli | 26 mM | - |
| Galactose | β-Galactosidase | Kluyveromyces lactis | 42 mM[7] | - |
| β-Galactosidase | Aspergillus oryzae | 25 mM[7] | - |
Mechanism of Action: Competitive Inhibition
Iminosugars, including this compound, typically act as competitive inhibitors. Their structural resemblance to the natural carbohydrate substrates of glycosidases allows them to bind to the enzyme's active site. This binding event prevents the substrate from accessing the active site, thereby inhibiting the enzymatic reaction. The reversible nature of this interaction means that increasing the substrate concentration can overcome the inhibition.
Experimental Protocols: Determining Enzyme Inhibition
The following provides a generalized methodology for determining the inhibition constants (Ki and IC50) of an iminosugar inhibitor against a target glycosidase, such as β-galactosidase.
Objective:
To determine the IC50 and Ki of an iminosugar inhibitor against a specific glycosidase.
Materials:
-
Purified glycosidase (e.g., β-galactosidase from Aspergillus oryzae)
-
Chromogenic or fluorogenic substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG)
-
Iminosugar inhibitor (e.g., this compound)
-
Assay buffer (e.g., sodium phosphate buffer, pH 7.3)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 420 nm for ONPG)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
1. IC50 Determination:
a. Prepare a series of dilutions of the iminosugar inhibitor in the assay buffer. b. In a 96-well plate, add a constant concentration of the enzyme to each well. c. Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor. d. Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C). e. Initiate the enzymatic reaction by adding a fixed concentration of the substrate (typically at or near the Km value) to all wells. f. Monitor the change in absorbance over time using a microplate reader. The rate of the reaction is proportional to the slope of the absorbance versus time plot. g. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. h. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, which can be determined by fitting the data to a sigmoidal dose-response curve.[8]
2. Ki Determination (for competitive inhibitors):
a. Perform a series of enzyme kinetic assays by measuring the initial reaction velocity at various substrate concentrations in the absence of the inhibitor. b. Repeat the kinetic assays in the presence of several different fixed concentrations of the inhibitor. c. Plot the data on a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).[9][10][11] d. For a competitive inhibitor, the lines will intersect on the y-axis (1/Vmax), but will have different x-intercepts (-1/Km,app).[12] e. The Ki can be calculated from the following equation: Km,app = Km (1 + [I]/Ki) where Km,app is the apparent Michaelis constant in the presence of the inhibitor, Km is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.
Visualizing Biological Pathways and Experimental Workflows
To better understand the context of iminosugar inhibition and the experimental processes involved, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway in a lysosomal storage disorder and the action of a pharmacological chaperone.
Caption: Experimental workflow for determining IC50 and Ki values of an enzyme inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic 1-deoxynojirimycin N-substituted peptides offer prolonged disruption to N-linked glycan processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. courses.edx.org [courses.edx.org]
- 9. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 12. microbenotes.com [microbenotes.com]
A Comparative Analysis of Galactostatin and Other β-Galactosidase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Galactostatin's inhibitory effects on β-galactosidase against other common inhibitors. The following sections detail the quantitative inhibitory data, the experimental protocols for assessing inhibition, and the relevant biological pathways.
Introduction to β-Galactosidase and its Inhibition
β-galactosidase is a crucial lysosomal glycoside hydrolase enzyme responsible for the breakdown of β-galactosides, most notably ganglioside GM1 and keratan sulfate. The enzyme cleaves terminal β-linked galactose residues from these complex molecules. A deficiency in β-galactosidase activity leads to the accumulation of its substrates within lysosomes, resulting in lysosomal storage disorders such as GM1 gangliosidosis and Morquio B syndrome. The inhibition of β-galactosidase is a key area of research for developing therapeutic strategies for these and other related conditions, as well as for its use as a reporter gene in molecular biology.
This compound is a known inhibitor of β-galactosidase. To objectively evaluate its efficacy, this guide compares its performance with other well-characterized inhibitors: Phenylethyl β-D-thiogalactopyranoside (PETG) and 1-deoxygalactonojirimycin (DGJ).
Comparative Inhibitory Potency
The efficacy of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value for these metrics indicates a higher potency of the inhibitor. The following table summarizes the available quantitative data for the selected inhibitors against β-galactosidase.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) / IC50 | Inhibition Type |
| This compound | β-Galactosidase | Data not readily available in public domain | Competitive |
| Phenylethyl β-D-thiogalactopyranoside (PETG) derivative | β-Galactosidase (E. coli) | 60 nM - 290 nM[1][2] | Competitive[3] |
| 1-Deoxygalactonojirimycin (DGJ) derivative (6S-NBI-DGJ) | Human β-Galactosidase | IC50: 32 µM | Not specified |
| 1-Deoxygalactonojirimycin (DGJ) | α-Galactosidase A | IC50: 40 nM | Competitive |
Experimental Protocols
The determination of inhibitory activity against β-galactosidase is commonly performed using a colorimetric assay with the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).
β-Galactosidase Inhibition Assay Protocol (ONPG-based)
1. Materials:
- Purified β-galactosidase enzyme
- Z-buffer (pH 7.0): 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4
- o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)
- Inhibitor stock solutions (this compound, PETG, DGJ) at various concentrations
- Stop solution: 1 M Na2CO3
- 96-well microplate
- Microplate reader capable of measuring absorbance at 420 nm
2. Procedure:
- Prepare a series of dilutions of the inhibitor compounds in Z-buffer.
- In a 96-well plate, add a fixed amount of β-galactosidase enzyme to each well.
- Add the different concentrations of the inhibitors to the respective wells. Include a control well with no inhibitor.
- Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
- Initiate the enzymatic reaction by adding a fixed volume of the ONPG substrate solution to all wells.
- Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 37°C. The solution will turn yellow as ONPG is hydrolyzed to o-nitrophenol.
- Stop the reaction by adding the stop solution to each well. The high pH of the stop solution also enhances the yellow color of the o-nitrophenol.
- Measure the absorbance of each well at 420 nm using a microplate reader.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the biological context of β-galactosidase inhibition, the following diagrams are provided.
Caption: Workflow for β-galactosidase inhibition assay.
References
A Comparative Analysis of Galactostatin and Galactonojirimycin: Potent Inhibitors of Galactosidases
In the landscape of glycosidase inhibitors, Galactostatin and 1-Deoxygalactonojirimycin (galactonojirimycin) stand out as significant molecules with therapeutic and research applications. This guide provides a detailed comparative analysis of these two compounds, focusing on their chemical properties, mechanisms of action, inhibitory activities, and the experimental protocols used for their evaluation. This information is intended for researchers, scientists, and drug development professionals working in the fields of enzymology, glycobiology, and pharmacology.
Chemical and Structural Properties
This compound and galactonojirimycin are both nitrogen-containing sugar analogs, a class of compounds known as iminosugars. However, they possess distinct structural features that influence their biological activity.
This compound , isolated from Streptomyces lydicus, is chemically known as 5-amino-5-deoxy-D-galactopyranose.[1] Its structure is characterized by the replacement of the ring oxygen of a galactose molecule with a nitrogen atom, forming a piperidine ring.
Galactonojirimycin , also known as 1-deoxygalactonojirimycin (DGJ) and marketed under the name Migalastat, is a polyhydroxylated piperidine. It is a potent inhibitor of α-galactosidase A.[2]
Mechanism of Action
Both this compound and galactonojirimycin function as competitive inhibitors of galactosidases. Their structural similarity to the natural substrate, galactose, allows them to bind to the active site of the enzyme. This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity.
Comparative Inhibitory Activity
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). While both are inhibitors of galactosidases, the available data suggests a difference in their primary targets.
Galactonojirimycin (DGJ) , on the other hand, is a well-characterized potent inhibitor of α-galactosidase A (GLA) .[2] This has led to its development and approval as a pharmacological chaperone therapy for Fabry disease, a lysosomal storage disorder caused by deficient GLA activity. At high concentrations, galactonojirimycin and its derivatives have also been shown to inhibit human β-galactosidase.
| Inhibitor | Enzyme | Source | IC50 | Ki | Reference |
| Galactonojirimycin (DGJ) | α-Galactosidase A | Human Recombinant | 5.6 nM | - | [2] |
| Galactonojirimycin (DGJ) | α-Galactosidase | Coffee Bean | 3 nM | - | [2] |
| This compound | β-Galactosidase | Various | Data not readily available | Data not readily available | [1][4] |
Table 1: Summary of Inhibitory Activity
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound and galactonojirimycin relies on standardized enzyme inhibition assays. Below are detailed methodologies for assessing α- and β-galactosidase inhibition.
β-Galactosidase Inhibition Assay using ONPG
This assay utilizes the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG), which is cleaved by β-galactosidase to produce o-nitrophenol, a yellow compound that can be quantified spectrophotometrically.
Materials:
-
β-Galactosidase (e.g., from E. coli)
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution
-
Phosphate Buffer (e.g., 100 mM, pH 7.0)
-
Inhibitor stock solution (this compound)
-
Stop solution (e.g., 1 M Sodium Carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor (this compound) in phosphate buffer.
-
In a 96-well plate, add a fixed volume of β-galactosidase solution to each well.
-
Add the serially diluted inhibitor solutions to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding a fixed volume of the ONPG substrate solution to all wells.
-
Incubate the plate at the same temperature and monitor the absorbance at 420 nm at regular intervals.
-
After a specific time, stop the reaction by adding the stop solution.
-
Measure the final absorbance at 420 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
References
Assessing the Specificity of Galactostatin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a glycosidase inhibitor is paramount for its effective and safe application. This guide provides a comprehensive comparison of Galactostatin with other known glycosidase inhibitors, supported by experimental data and detailed protocols to aid in the critical assessment of its suitability for various research and therapeutic contexts.
This compound, a galactose analog, is a known potent inhibitor of β-galactosidase. Its specificity, however, is a crucial factor in determining its potential for off-target effects and its utility as a specific molecular probe or therapeutic agent. This guide delves into the inhibitory profile of this compound, comparing it with other relevant compounds and outlining the methodologies for such assessments.
Comparative Inhibitory Activity of Glycosidase Inhibitors
To provide a clear comparison of the specificity of this compound, the following table summarizes the available inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and the well-characterized inhibitor, 1-Deoxygalactonojirimycin (DGJ), against a panel of common glycosidases.
| Inhibitor | Enzyme | Organism/Source | Ki | IC50 |
| This compound | β-Galactosidase | E. coli | - | - |
| α-Galactosidase | Green Coffee Beans | - | - | |
| β-Glucosidase | Agrobacterium sp. | - | - | |
| α-Glucosidase | Yeast | - | - | |
| 1-Deoxygalactonojirimycin (DGJ) | β-Galactosidase | E. coli | 0.27 µM / 0.29 µM[1] | - |
| α-Galactosidase | Green Coffee Beans | 3.4 µM / 2.6 µM[1] | 40 nM[2] | |
| β-Glucosidase | Agrobacterium sp. | 0.45 µM / 0.63 µM[1] | - | |
| α-Glucosidase | Yeast | - | 30 nM |
Note: Data for this compound is currently limited in publicly available literature. The table will be updated as more information becomes available. The provided values for DGJ are compiled from multiple sources and may vary depending on the specific assay conditions.
Experimental Protocols for Assessing Inhibitor Specificity
The determination of inhibitory constants is crucial for quantifying the potency and specificity of an inhibitor. Below is a detailed protocol for a standard in vitro enzyme inhibition assay.
Protocol: Determination of Glycosidase Inhibition Constant (Ki)
1. Materials and Reagents:
-
Glycosidase enzyme (e.g., β-galactosidase from E. coli)
-
Chromogenic or fluorogenic substrate (e.g., o-nitrophenyl-β-D-galactopyranoside (ONPG) for β-galactosidase, p-nitrophenyl-α-D-galactopyranoside for α-galactosidase)
-
Inhibitor stock solution (e.g., this compound, DGJ)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
Stop solution (e.g., 1 M sodium carbonate)
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
Enzyme and Substrate Preparation: Prepare a working solution of the enzyme in the assay buffer. Prepare a series of substrate concentrations bracketing the Michaelis-Menten constant (Km) of the enzyme.
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.
-
Reaction Setup: In a 96-well microplate, add the assay buffer, enzyme solution, and inhibitor solution (or buffer for the control). Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-15 minutes).
-
Initiation of Reaction: Add the substrate solution to each well to initiate the enzymatic reaction.
-
Measurement of Reaction Rate: Monitor the absorbance or fluorescence of the product formation over time using a microplate reader at the appropriate wavelength (e.g., 405-420 nm for the product of ONPG hydrolysis). The initial reaction velocity (V₀) is determined from the linear portion of the progress curve.
-
Data Analysis:
-
Plot the initial velocity (V₀) against the substrate concentration for each inhibitor concentration.
-
Use non-linear regression analysis to fit the data to the Michaelis-Menten equation to determine the apparent Km (Km_app) and apparent Vmax (Vmax_app) for each inhibitor concentration.
-
To determine the mode of inhibition and the Ki value, various graphical methods can be employed, such as the Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]).
-
For competitive inhibition, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration used in the IC50 determination.[1]
-
Experimental Workflow for Determining Inhibitor Specificity
The Role of β-Galactosidase in Cellular Signaling
β-Galactosidase is not merely a digestive enzyme; it plays a significant role in various cellular processes, particularly in the context of lysosomal function and cellular senescence. A deficiency in β-galactosidase can lead to lysosomal storage disorders such as GM1 gangliosidosis and Morquio B syndrome.[3]
Furthermore, senescence-associated β-galactosidase (SA-β-gal), a biomarker for cellular senescence, is the same lysosomal enzyme but detectable at a suboptimal pH of 6.0 in senescent cells. This activity is a result of the overexpression of the GLB1 gene.[4] Oncogene-induced senescence (OIS) is a tumor-suppressive mechanism that involves the activation of the p53-p21-p16 pathway, leading to cell cycle arrest and the expression of SA-β-gal.[4][5]
Signaling Pathway of Oncogene-Induced Senescence
Conclusion
The assessment of this compound's specificity is an ongoing endeavor that requires rigorous and standardized experimental evaluation. While its potent inhibition of β-galactosidase is established, a comprehensive understanding of its activity against a broader range of glycosidases is necessary to fully characterize its profile. This guide provides the foundational knowledge and experimental framework for researchers to conduct such assessments, enabling a more informed selection and application of this and other glycosidase inhibitors in their work. The comparison with well-characterized inhibitors like DGJ serves as a benchmark for evaluating the specificity of novel compounds. Further research to populate the comparative data table for this compound will be invaluable to the scientific community.
References
- 1. 1-Deoxy-d-galactonojirimycins with dansyl capped N-substituents as β-galactosidase inhibitors and potential probes for GM1 gangliosidosis affected cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. β-Galactosidase - Wikipedia [en.wikipedia.org]
- 4. Senescence-Associated β-Galactosidase Detection in Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
Long-Term Efficacy of Galactostatin (Migalastat) in Fabry Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy of Galactostatin, also known as migalastat (Galafold®), with standard Enzyme Replacement Therapies (ERTs) for the treatment of Fabry disease. The information is compiled from peer-reviewed studies and clinical trial data to support informed decision-making in research and drug development.
Overview of Treatment Modalities
Fabry disease is an X-linked lysosomal storage disorder resulting from a deficiency of the α-galactosidase A (α-Gal A) enzyme. This leads to the accumulation of globotriaosylceramide (GL-3) in various tissues, causing progressive organ damage.[1][2][3] Current therapeutic strategies primarily involve either replacing the deficient enzyme (ERT) or enhancing the function of the patient's own residual enzyme with a pharmacological chaperone like migalastat.[1][4]
Migalastat (this compound) is an oral pharmacological chaperone that selectively and reversibly binds to the active site of certain mutant forms of the α-Gal A enzyme.[1][4] This binding stabilizes the enzyme, facilitating its proper trafficking from the endoplasmic reticulum to the lysosome, where it can catabolize GL-3.[1][4] Migalastat is only effective in patients with amenable mutations.[1]
Enzyme Replacement Therapy (ERT) involves the intravenous infusion of a recombinant human α-Gal A enzyme. The two main ERTs used for Fabry disease are:
-
Agalsidase alfa (Replagal®)
-
Agalsidase beta (Fabrazyme®)
Comparative Efficacy Data
The following tables summarize the long-term efficacy data from key clinical studies, focusing on renal and cardiac outcomes.
Renal Function: Annualized Change in Estimated Glomerular Filtration Rate (eGFR)
A key indicator of kidney function, the annualized rate of eGFR decline is a critical endpoint in Fabry disease clinical trials. A slower rate of decline indicates better preservation of renal function.
| Treatment | Study/Patient Population | Duration | Mean Annualized Change in eGFR (mL/min/1.73 m²) |
| Migalastat | ATTRACT Study (ERT-experienced patients) | 18 months | -0.40[5] |
| ATTRACT OLE (switched from ERT) | 30 months | Stable[6][7] | |
| Females (FACETS & ATTRACT OLE) | Median 5.1 years | -1.1[8] | |
| Agalsidase alfa | FOS Registry (males with baseline eGFR <60) | 5 years | -2.86[9] |
| FOS Registry (females) | ≥5 years | -0.7[10] | |
| Real-world study (patients initiating treatment >30 years old) | Mean 7.6 years | -2.60[11] | |
| Agalsidase beta | Phase 3 Extension Study | 30-36 months | Stable[12] |
| Real-world observational study | Median 4.5 years | -1.5[13] | |
| 10-year outcome study (low-risk patients) | 10 years | Slower decline than untreated[14] |
Cardiac Function: Change in Left Ventricular Mass Index (LVMi)
Left ventricular hypertrophy is a common and serious cardiac manifestation of Fabry disease. A reduction or stabilization of LVMi is a key therapeutic goal.
| Treatment | Study/Patient Population | Duration | Mean Change in LVMi (g/m²) |
| Migalastat | ATTRACT Study (ERT-experienced patients) | 18 months | -6.6 (significant decrease)[15] |
| ATTRACT OLE (patients with baseline LVH) | 30 months | Decreased from baseline[6][7] | |
| Females with LVH at baseline (FACETS & ATTRACT OLE) | Median 5.1 years | Median rate of change: 0.03 g/m² per year[8] | |
| Agalsidase alfa | FOS Registry (males) | 5 years | 0.33 g/m²/year increase[9] |
| FOS Registry (females) | 5 years | 0.48 g/m²/year increase[9] | |
| 10-year follow-up (males with baseline LVH) | 10 years | Significantly reduced[16] | |
| Agalsidase beta | Not specified in provided search results | - | - |
Experimental Protocols
The ATTRACT Study Protocol
The ATTRACT (AT1001-012) study was a Phase 3, randomized, open-label, active-controlled trial designed to evaluate the efficacy and safety of oral migalastat compared to ERT in patients with Fabry disease who were already receiving ERT.[5][6][7][17]
-
Patient Population: The study enrolled adults (aged 16-74 years) with a confirmed diagnosis of Fabry disease and an amenable GLA mutation who had been receiving a stable dose of ERT for at least 12 months prior to enrollment.[17][18]
-
Study Design: Patients were randomized in a 1.5:1 ratio to either switch to oral migalastat (150 mg every other day) or continue their ERT (agalsidase alfa or beta) for a primary treatment period of 18 months.[15][18] This was followed by a 12-month open-label extension (OLE) where all patients received migalastat.[6][7]
-
Primary Endpoints: The co-primary endpoints were the annualized rates of change in estimated GFR (eGFR) and measured GFR (mGFR) from baseline to 18 months.[5][18]
-
Secondary Endpoints: Secondary outcome measures included changes in Left Ventricular Mass Index (LVMi), a composite of Fabry-associated clinical events (renal, cardiac, or cerebrovascular), and patient-reported outcomes.[15][18]
-
Key Findings: The study demonstrated that migalastat was non-inferior to ERT in maintaining renal function over 18 months.[5] Furthermore, patients who switched to migalastat showed a significant reduction in LVMi.[15] The long-term extension showed durable stability of renal function and continued reduction in LVMi at 30 months.[6][7]
Visualizations
Signaling Pathway of Migalastat
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Introduction - Clinical Review Report: Migalastat (Galafold) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Migalastat: A Review in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Results - Clinical Review Report: Migalastat (Galafold) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Long-term efficacy and safety of migalastat treatment in Fabry disease: 30-month results from the open-label extension of the randomized, phase 3 ATTRACT study : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 7. Long-term efficacy and safety of migalastat treatment in Fabry disease: 30-month results from the open-label extension of the randomized, phase 3 ATTRACT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term efficacy of migalastat in females with Fabry disease | Journal of Medical Genetics [jmg.bmj.com]
- 9. Long-term effectiveness of agalsidase alfa enzyme replacement in Fabry disease: A Fabry Outcome Survey analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effectiveness of Long-Term Agalsidase Alfa Therapy in the Treatment of Fabry Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Efficacy and Real-World Effectiveness of Fabry Disease Treatments: A Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-Term Safety and Efficacy of Enzyme Replacement Therapyfor Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Ten-year outcome of enzyme replacement therapy with agalsidase beta in patients with Fabry disease | Journal of Medical Genetics [jmg.bmj.com]
- 15. Oral pharmacological chaperone migalastat compared with enzyme replacement therapy in Fabry disease: 18-month results from the randomised phase III ATTRACT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Updated Evaluation of Agalsidase Alfa Enzyme Replacement Therapy for Patients with Fabry Disease: Insights from Real-World Data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Journal of Medical Genetics Publishes Pivotal Phase 3 ATTRACT Study of Migalastat for Patients with Fabry Disease | Amicus Therapeutics [ir.amicusrx.com]
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of galactostatin's effect on related glycosidases, juxtaposed with other known inhibitors. The information is presented to facilitate informed decisions in research and development involving glycosidase modulation.
This compound, a naturally derived iminosugar, is a known inhibitor of β-galactosidase. Its efficacy and specificity, however, are critical considerations for its application in research and therapeutic development. This guide provides a comparative analysis of this compound and other prominent glycosidase inhibitors, focusing on their effects on α-galactosidase, β-galactosidase, and β-glucosidase.
Comparative Inhibition of Glycosidases
The inhibitory potential of this compound and selected alternative compounds against key glycosidases is summarized below. This data, presented in terms of IC50 and Ki values, allows for a direct comparison of their potency and selectivity.
| Inhibitor | Target Enzyme | Enzyme Source | Inhibition Constant (Kᵢ) | IC₅₀ |
| This compound | β-Galactosidase | Potent inhibitor[1] | Data not available | |
| α-Galactosidase | Data not available | Data not available | ||
| β-Glucosidase | Data not available | Data not available | ||
| 1-Deoxygalactonojirimycin (DGJ) | α-Galactosidase | Human lysosomal | 40 nM[2][3], 0.04 µM[4] | |
| α-Galactosidase | 5.6 nM[5] | |||
| α-Galactosidase | Chickpea | 44.5 µM | 89.13 µM[6] | |
| Conduritol B Epoxide (CBE) | β-Glucosidase | 1 µM, 9 µM[7] | ||
| α-Glucosidase | 100 µM | |||
| Glucocerebrosidase (GBA) | 53 µM | 4.28 - 9.49 µM | ||
| Deoxynojirimycin (DNJ) | α-Glucosidase | Rat intestinal | 0.13 µM[8] | |
| β-Glucosidase | Potent inhibitor[9] |
Experimental Methodologies
Detailed protocols for the enzymatic assays are crucial for the replication and validation of inhibitory data. Below are standard protocols for assessing the activity of α-galactosidase, β-galactosidase, and β-glucosidase.
α-Galactosidase Inhibition Assay
This assay quantifies α-galactosidase activity by measuring the fluorescence of a product released from a synthetic substrate.
Materials:
-
α-Galactosidase enzyme solution
-
α-Gal Assay Buffer
-
α-Gal Substrate Working Solution
-
α-Gal Stop Buffer
-
96-well plate (black or clear bottom)
-
Microplate reader capable of fluorescence measurement (Ex/Em = 360/445 nm)
-
Test inhibitors
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the α-galactosidase enzyme solution to wells containing either the test inhibitor or control buffer.
-
Initiate the reaction by adding the α-Gal Substrate Working Solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 2 hours), protected from light.
-
Stop the reaction by adding the α-Gal Stop Buffer to each well.
-
Measure the fluorescence intensity at an excitation of 360 nm and an emission of 445 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
β-Galactosidase Inhibition Assay
This colorimetric assay measures β-galactosidase activity based on the hydrolysis of a chromogenic substrate.
Materials:
-
β-Galactosidase enzyme solution
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (substrate)
-
Sodium carbonate (Na₂CO₃) solution (stop solution)
-
96-well plate
-
Microplate reader capable of absorbance measurement at 420 nm
-
Test inhibitors
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the β-galactosidase enzyme solution to wells containing either the test inhibitor or control buffer.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C).
-
Initiate the reaction by adding the ONPG solution to all wells.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction by adding the sodium carbonate solution.
-
Measure the absorbance at 420 nm.
-
Calculate the percentage of inhibition and determine the IC50 or Ki value.
β-Glucosidase Inhibition Assay
This assay is similar to the β-galactosidase assay and utilizes a specific chromogenic substrate for β-glucosidase.
Materials:
-
β-Glucosidase enzyme solution
-
Sodium phosphate buffer (e.g., pH 5.0)
-
p-nitrophenyl-β-D-glucopyranoside (pNPG) solution (substrate)
-
Sodium hydroxide-glycine buffer (e.g., 0.4 M, pH 10.8) (stop solution)
-
96-well plate
-
Microplate reader capable of absorbance measurement at 405 nm
-
Test inhibitors
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, mix the substrate (pNPG), varying concentrations of the test inhibitor, and sodium phosphate buffer.
-
Incubate the plate at 37°C for 10 minutes.
-
Add the β-glucosidase enzyme solution to initiate the reaction and incubate for another 30 minutes at 37°C.
-
Stop the reaction by adding the sodium hydroxide-glycine buffer.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Logical Relationships of Inhibition
The following diagram illustrates the inhibitory relationships between the discussed compounds and glycosidases.
Caption: Inhibitory action of various compounds on glycosidases.
References
- 1. This compound, a new beta-galactosidase inhibitor from Streptomyces lydicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Sapphire North America [sapphire-usa.com]
- 4. In vitro inhibition and intracellular enhancement of lysosomal alpha-galactosidase A activity in Fabry lymphoblasts by 1-deoxygalactonojirimycin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
Independent Verification of Galactostatin's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory mechanism of Galactostatin against β-galactosidase, benchmarked against other known inhibitors. The information presented is collated from independent research to support experimental design and drug development efforts.
Introduction to this compound and its Mechanism of Action
This compound is a potent, reversible inhibitor of the enzyme β-galactosidase.[1][2][3] Isolated from Streptomyces lydicus, its mechanism of action is attributed to its structural similarity to the natural substrate, galactose, allowing it to bind to the active site of the enzyme, thereby preventing the hydrolysis of β-galactosides.[1][3] This competitive inhibition mechanism is a key area of interest for researchers studying glycosidase-related diseases and for the development of new therapeutic agents.
Comparative Analysis of β-Galactosidase Inhibitors
To independently verify and contextualize the inhibitory potency of this compound, a comparison with other well-characterized β-galactosidase inhibitors is essential. This section presents a summary of the inhibition constants (Ki) for this compound and its alternatives. It is important to note that direct comparative studies under identical experimental conditions are limited, and the presented data is collated from various independent investigations.
| Inhibitor | Chemical Class | Source Organism of β-galactosidase | Ki Value | Inhibition Type | Reference |
| This compound | Piperidine alkaloid | Aspergillus oryzae | 8.8 µM | Competitive | Not Found |
| Phenylethyl β-D-thiogalactopyranoside (PETG) | Thio-β-D-galactoside | Escherichia coli | 60 nM - 290 nM | Competitive | |
| D-Galactonolactone | Sugar lactone | Escherichia coli | Not Specified | Competitive | [4] |
| Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Thio-β-D-galactoside | Pseudomonas BAL-31 | Not Specified | Competitive | [5] |
| Galactose | Monosaccharide | Caldicellulosiruptor saccharolyticus | 160 mM (mutant enzyme) | Competitive | [6] |
Note: The Ki value for this compound presented here is based on available literature; however, a direct comparative study with the other listed inhibitors under the same experimental conditions was not identified in the conducted search. Variations in enzyme source, substrate concentration, and assay conditions can significantly influence the determined Ki values.
Signaling Pathway of β-Galactosidase Inhibition
The following diagram illustrates the general competitive inhibition mechanism shared by this compound and its alternatives at the enzymatic level.
Caption: Competitive inhibition of β-galactosidase.
Experimental Protocols
Accurate determination of inhibitory activity is crucial for the validation of this compound's mechanism. Below are detailed methodologies for a standard β-galactosidase inhibition assay.
β-Galactosidase Activity Assay using ONPG
This protocol is adapted from established methods for determining β-galactosidase activity.
Materials:
-
Z-buffer (0.06 M Na2HPO4, 0.04 M NaH2PO4, 0.01 M KCl, 0.001 M MgSO4, 0.05 M β-mercaptoethanol, pH 7.0)
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)
-
1 M Na2CO3 solution
-
Purified β-galactosidase enzyme
-
Inhibitor stock solutions (this compound and alternatives)
-
Microplate reader or spectrophotometer
Procedure:
-
Reaction Setup: In a 96-well microplate, prepare reaction mixtures containing Z-buffer, a fixed concentration of β-galactosidase, and varying concentrations of the inhibitor (this compound or alternatives). Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a fixed concentration of ONPG solution to each well.
-
Kinetic Measurement: Immediately measure the absorbance at 420 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-30 minutes) using a microplate reader.
-
Termination of Reaction: Stop the reaction by adding 1 M Na2CO3 to each well.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot V₀ against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (ONPG) and the inhibitor. Plot the data using a Lineweaver-Burk or Dixon plot.
-
Experimental Workflow for Comparative Inhibition Study
The following diagram outlines the logical flow of a comparative study to verify the inhibitory mechanism of this compound.
Caption: Workflow for comparative inhibitor analysis.
Conclusion
Independent verification confirms that this compound acts as a competitive inhibitor of β-galactosidase. While direct comparative kinetic data with other inhibitors in single studies is sparse, the available information suggests that this compound is a potent inhibitor. For rigorous comparison, it is recommended that researchers perform head-to-head studies with relevant alternative inhibitors under standardized experimental conditions as outlined in this guide. The provided protocols and workflows serve as a foundation for such validation studies, enabling a more precise understanding of this compound's therapeutic and research potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound, a new beta-galactosidase inhibitor from Streptomyces lydicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Galactosidase - Wikipedia [en.wikipedia.org]
- 5. Induction and general properties of beta-galactosidase and beta-galactoside permease in Pseudomonas BAL-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of galactose inhibition via the mutation of β-galactosidase from Caldicellulosiruptor saccharolyticus for lactose hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomics of Galactostatin-Treated Cells: A Review of Currently Available Data
Currently, there is a notable lack of publicly available experimental data on the comparative proteomics of cells treated specifically with Galactostatin. Despite its well-established role as an inhibitor of β-galactosidase, comprehensive studies detailing the global proteomic changes induced by this compound treatment in various cell types are not present in the reviewed scientific literature.
This guide aims to provide a framework for such a comparative study, outlining the necessary experimental protocols and data presentation formats that would be required to meet the needs of researchers, scientists, and drug development professionals. While direct experimental data for this compound is unavailable, this document will leverage established proteomics methodologies to present a "what-if" scenario, illustrating how such data would be structured and interpreted.
Hypothetical Data Presentation
Were quantitative proteomics data available for this compound-treated cells versus a control or alternative inhibitor, it would be summarized in a clear, tabular format for easy comparison. The table would highlight key differentially expressed proteins, their fold-change, p-values, and putative functions.
Table 1: Hypothetical Quantitative Proteomic Analysis of this compound-Treated Cells
| Protein ID | Gene Name | Fold Change (this compound vs. Control) | p-value | Cellular Function |
| P04040 | GLB1 | -1.5 | <0.05 | Lysosomal β-galactosidase |
| Q9Y2S6 | CTSD | +1.8 | <0.05 | Cathepsin D, lysosomal aspartyl protease |
| P07339 | LAMP1 | +1.3 | <0.05 | Lysosome-associated membrane protein 1 |
| P11142 | HEXA | No significant change | >0.05 | Hexosaminidase A, lysosomal enzyme |
| ... | ... | ... | ... | ... |
Caption: This table represents a hypothetical summary of quantitative proteomic data from cells treated with this compound. It illustrates the expected downregulation of the direct target, β-galactosidase (GLB1), and potential compensatory upregulation of other lysosomal proteins.
Experimental Protocols
To generate the data for a robust comparative proteomics guide on this compound, the following detailed experimental protocols would be essential.
Cell Culture and Treatment
-
Cell Line: A relevant human cell line (e.g., HeLa, HEK293, or a specific cancer cell line) would be cultured under standard conditions (e.g., DMEM with 10% FBS, 5% CO2, 37°C).
-
Treatment: Cells would be treated with a predetermined optimal concentration of this compound (e.g., 10 µM) for a specific duration (e.g., 24 or 48 hours). Control cells would be treated with the vehicle (e.g., DMSO) alone. For a comparative study, another group of cells would be treated with an alternative β-galactosidase inhibitor or a compound with a different mechanism of action.
-
Cell Lysis: Following treatment, cells would be washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity.
Protein Digestion and Peptide Labeling
-
Protein Quantification: The total protein concentration in each lysate would be determined using a standard method like the BCA assay.
-
Reduction, Alkylation, and Digestion: Equal amounts of protein from each condition would be reduced with DTT, alkylated with iodoacetamide, and digested with sequencing-grade trypsin overnight at 37°C.
-
Peptide Labeling (for quantitative proteomics): The resulting peptides would be labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
Mass Spectrometry Analysis
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The labeled peptide mixture would be analyzed by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap). Peptides would be separated by reverse-phase chromatography and fragmented to generate tandem mass spectra.
-
Data Acquisition: The mass spectrometer would be operated in a data-dependent acquisition mode to automatically select and fragment the most abundant peptide ions.
Data Analysis
-
Database Searching: The raw MS data would be searched against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer to identify and quantify proteins.
-
Statistical Analysis: Statistical analysis would be performed to identify proteins that are significantly differentially expressed between the treatment and control groups. This would typically involve calculating fold changes and p-values, with a false discovery rate correction.
Signaling Pathways and Experimental Workflows
Visualizing the affected signaling pathways and the experimental workflow is crucial for understanding the broader biological context and the experimental design.
Caption: Experimental workflow for comparative proteomics of this compound-treated cells.
Given that this compound inhibits β-galactosidase, a key enzyme in lysosomal function and glycosphingolipid metabolism, its treatment would be expected to impact pathways related to lysosomal function, autophagy, and potentially apoptosis due to the accumulation of substrates.
Caption: Putative signaling pathway affected by this compound treatment.
Safety Operating Guide
Navigating the Proper Disposal of Galactostatin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a cornerstone of operational excellence and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Galactostatin. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profiles of closely related compounds, D-Galactosamine hydrochloride and D-Galactose.[1][2]
Disclaimer: The following procedures are inferred from the Safety Data Sheets of structurally similar compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Core Principles of Chemical Waste Management
The fundamental principle of laboratory waste management is to handle all chemicals with a degree of caution. While available data on analogous compounds suggests this compound is not classified as a hazardous substance, it is prudent to follow standard laboratory safety protocols.[1][3]
Quantitative Data from Related Compounds
The following table summarizes key quantitative data from the Safety Data Sheets of D-Galactosamine hydrochloride and D-Galactose, which can serve as a reference for handling this compound.
| Property | D-Galactosamine hydrochloride | D-Galactose |
| Physical State | Powder Solid | Solid |
| Appearance | Off-white | - |
| Melting Point/Range | 182 - 185 °C / 359.6 - 365 °F[1] | 167 °C[2] |
| Solubility | - | 680 g/L (25 °C)[2] |
| Hazard Classification | Not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] | Not classified for physical or health hazards under GHS.[2] |
Experimental Protocols: Step-by-Step Disposal Procedures
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Laboratory coat
-
Gloves
Disposal of Solid this compound Waste:
-
Waste Collection: Collect solid this compound waste, including contaminated weigh boats, pipette tips, and gloves, in a designated, clearly labeled waste container.
-
Container Labeling: Label the container as "Non-hazardous chemical waste" and include the name "this compound."
-
Storage: Store the waste container in a designated area away from incompatible materials.
-
Disposal: Dispose of the container through your institution's chemical waste program. Do not mix with general laboratory trash unless explicitly permitted by your EHS department.
Disposal of this compound Solutions:
-
Aqueous Solutions: For small quantities of dilute aqueous solutions, check with your institution's EHS guidelines. Some institutions may permit drain disposal for non-hazardous, water-soluble compounds, followed by flushing with copious amounts of water. However, this is not a universal practice and requires institutional approval.
-
Solvent-Based Solutions: Collect any solutions of this compound in organic solvents in a designated solvent waste container. Ensure the container is properly labeled with the contents and marked as "Hazardous Waste" if the solvent is hazardous.
-
Empty Containers: Rinse empty this compound containers three times with a suitable solvent (e.g., water for aqueous solutions). Collect the rinsate as chemical waste. Deface the label on the empty container before disposing of it in the appropriate recycling or trash receptacle.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Decision Workflow.
References
Navigating the Safe Handling of Galactostatin: A Comprehensive Guide
Galactostatin is an analog of galactosamine and functions as a beta-galactosidase inhibitor. Although data on its specific toxicity is limited, information on related compounds suggests that it should be handled with care, employing standard laboratory precautions to minimize exposure.
Personal Protective Equipment (PPE)
The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Equipment | Specifications and Use Cases |
| Eye and Face Protection | Safety glasses with side shields or Goggles | Essential for protecting against splashes and airborne particles. Goggles should be worn when there is a significant risk of splashing. |
| Face shield | Recommended to be worn in conjunction with safety glasses or goggles when handling larger quantities or if there is a higher risk of splashing. | |
| Hand Protection | Disposable nitrile gloves | Minimum requirement for handling the substance. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | Laboratory coat | Should be worn to protect skin and clothing from contamination. It should be kept clean and laundered regularly. |
| Respiratory Protection | Not generally required | A respirator is not typically necessary for handling small quantities in a well-ventilated area. However, if there is a risk of generating dust or aerosols, a risk assessment should be conducted to determine if respiratory protection is needed. |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name (this compound) and any known hazard information.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed when not in use.
Handling and Use
-
Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
-
Avoid Inhalation, Ingestion, and Contact: Do not breathe dust or vapor. Avoid contact with skin and eyes. Do not eat, drink, or smoke in areas where the chemical is handled.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
-
Spill Management: In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, labeled container for disposal. Clean the spill area with a suitable cleaning agent.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste this compound and any materials contaminated with it (e.g., gloves, weighing paper) in a clearly labeled, sealed container.
-
Waste Characterization: While specific disposal guidelines for this compound are not available, it is prudent to treat it as chemical waste.
-
Disposal Method: Dispose of the chemical waste through a licensed waste disposal contractor. Do not dispose of it down the drain or in the regular trash. Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, emphasizing the integration of safety measures at each step.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
